O-Desmethyl Mycophenolic Acid Methyl Ester
描述
Structure
3D Structure
属性
IUPAC Name |
methyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUUVPMBJOPQE-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
O-Desmethyl Mycophenolic Acid Methyl Ester: A Technical Overview of a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity and Synthesis Context
O-Desmethyl Mycophenolic Acid Methyl Ester is a derivative of O-Desmethyl Mycophenolic Acid, which itself is the immediate precursor to Mycophenolic Acid in its biosynthesis by the fungus Penicillium stoloniferum.[5] The final step in the natural production of MPA is the methylation of the phenolic hydroxyl group of O-Desmethyl Mycophenolic Acid by the enzyme S-adenosylmethionine:demethylmycophenolic acid O-methyltransferase.[5]
In a synthetic context, this compound can arise as an impurity during the production of MPA-based active pharmaceutical ingredients (APIs).[1] Its presence necessitates robust purification strategies, such as recrystallization or preparative chromatography, to ensure the quality and safety of the final drug product.[1]
Biochemical Properties of the Parent Compound: Mycophenolic Acid (MPA)
The biochemical significance of this compound is best understood through the lens of its parent compound, Mycophenolic Acid. MPA is a selective, reversible, and uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[6][7][8] This enzyme is critical for the de novo pathway of guanine nucleotide synthesis.[8]
Mechanism of Action
IMPDH catalyzes the conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a rate-limiting step in the synthesis of guanosine triphosphate (GTP).[8] By inhibiting IMPDH, MPA depletes the intracellular pool of guanine nucleotides. T- and B-lymphocytes are particularly dependent on this de novo pathway for their proliferation, making them highly susceptible to the cytostatic effects of MPA.[7] This selective action on lymphocytes is the basis for MPA's use as an immunosuppressant in preventing organ transplant rejection and treating autoimmune diseases.[6][9]
The inhibition of IMPDH by MPA has been shown to be effective against both human isoforms of the enzyme, IMPDH1 and IMPDH2.[8][10]
Signaling Pathway Inhibition
The primary signaling pathway affected by Mycophenolic Acid is the de novo synthesis of purine nucleotides. The diagram below illustrates this pathway and the point of inhibition by MPA.
Quantitative Data
While numerous studies have quantified the biological activity of Mycophenolic Acid and its derivatives, no specific quantitative data (e.g., IC50, Ki) for this compound has been reported in the reviewed literature. The table below summarizes data for related, well-characterized compounds.
| Compound | Target | Assay | IC50 / Ki | Reference |
| Mycophenolic Acid (MPA) | IMPDH2 | Enzyme Inhibition | IC50: 0.84-0.95 µM | [9] |
| Mycophenolic Acid (MPA) | IMPDH1 | Enzyme Inhibition | Ki,app: 0.136 µM | [10] |
| Mycophenolic Acid (MPA) | IMPDH2 | Enzyme Inhibition | Ki,app: 0.046 µM | [10] |
| MPA Derivative 2d | Jurkat Cells | Cytotoxicity | IC50: 1.3 µM | [11] |
| MPA Derivative 3a | Jurkat Cells | Cytotoxicity | IC50: 1.2 µM | [11] |
| MPA Derivative 3b | Jurkat Cells | Cytotoxicity | IC50: 1.4 µM | [11] |
| MPA-amino acid ester 10j | Jurkat Cells | Growth Inhibition | Higher potency than MPA | [12] |
| MPA-amino acid 11e | Jurkat Cells | Growth Inhibition | Higher potency than MPA | [12] |
| MPA-amino acid 11h | Jurkat Cells | Growth Inhibition | Higher potency than MPA | [12] |
Experimental Protocols
Specific experimental protocols for the synthesis and biological evaluation of this compound are not detailed in published literature. However, a general workflow for assessing the IMPDH inhibitory activity of a compound like an MPA derivative can be outlined.
General Workflow for IMPDH Inhibition Assay
The following diagram represents a typical workflow for determining the inhibitory potential of a test compound on IMPDH.
Methodology in Detail:
-
Reagent Preparation: A suitable assay buffer (e.g., Tris-HCl with KCl and EDTA) is prepared. Stock solutions of the substrates, inosine-5'-monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+), and the recombinant human IMPDH enzyme are made.
-
Compound Dilution: The test compound, such as this compound, is serially diluted in the assay buffer or DMSO to create a range of concentrations for testing.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. The enzyme and varying concentrations of the test compound (or vehicle control) are added to the wells and pre-incubated.
-
Reaction Initiation and Monitoring: The reaction is started by the addition of the substrates (IMP and NAD+). The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the kinetic curves. The percentage of inhibition for each compound concentration is determined relative to the vehicle control. A dose-response curve is generated by plotting percent inhibition against the logarithm of the compound concentration.
-
IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated by fitting the dose-response curve to a suitable pharmacological model.
Conclusion
This compound is a compound of interest primarily due to its role as an impurity and a synthetic precursor in the production of the clinically vital immunosuppressant, Mycophenolic Acid. While its own biochemical and pharmacological properties have not been a subject of extensive study, its structure provides a direct link to the potent biological activity of MPA. The core mechanism of action for this class of compounds is the inhibition of IMPDH, leading to the depletion of guanine nucleotides and subsequent cytostatic effects on lymphocytes. Future research could explore whether this compound possesses any intrinsic biological activity, which would be valuable information for both drug development and process chemistry. For now, its characterization remains an important aspect of quality control in the manufacturing of mycophenolate-based therapies.
References
- 1. omchemlabs.in [omchemlabs.in]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Mycophenolic Acid O-Desmethyl Impurity | 31858-65-8 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Biosynthesis of mycophenolic acid: purification and characterization of S-adenosyl-L-methionine: demethylmycophenolic acid O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Analogues of Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological activity of ester derivatives of mycophenolic acid and acridines/acridones as potential immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of mycophenolic acid-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Mycophenolic Acid and its Relation to O-Desmethyl Mycophenolic Acid Methyl Ester
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document focuses on the well-established mechanism of action of Mycophenolic Acid (MPA), the active pharmaceutical ingredient. O-Desmethyl Mycophenolic Acid Methyl Ester is primarily recognized as a synthetic intermediate in the production of MPA.[1][2][3] Direct research on the specific mechanism of action of this compound is not extensively available in the public domain. The biological effects described herein are attributed to MPA.
Introduction to Mycophenolic Acid (MPA)
Mycophenolic acid (MPA) is a potent immunosuppressive agent utilized in the prevention of organ transplant rejection and increasingly in the management of autoimmune diseases. It is the active metabolite of the prodrug mycophenolate mofetil (MMF). The primary mechanism of action of MPA is the selective, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[4] This enzyme is critical for the de novo synthesis of guanine nucleotides, which are essential for the proliferation of T and B lymphocytes.
Core Mechanism of Action: Inhibition of IMPDH
The cornerstone of MPA's immunosuppressive effect lies in its ability to inhibit IMPDH. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP).
Lymphocytes, particularly activated T and B cells, are highly dependent on this de novo pathway for their proliferation, unlike other cell types that can utilize salvage pathways for purine synthesis.[5][6] By inhibiting IMPDH, MPA selectively depletes the intracellular pool of guanosine nucleotides in these immune cells, leading to a cytostatic effect. This arrests the cell cycle at the G1/S phase, thereby preventing their proliferation.[7]
There are two isoforms of IMPDH in humans: IMPDH1, which is constitutively expressed in most cell types, and IMPDH2, which is upregulated in activated lymphocytes. MPA preferentially inhibits the IMPDH2 isoform, which contributes to its relatively selective action on the immune system.[8][9]
Downstream Cellular and Immunological Consequences
The depletion of guanosine nucleotides by MPA triggers a cascade of downstream effects that contribute to its overall immunosuppressive and anti-inflammatory properties:
-
Inhibition of Lymphocyte Proliferation: As the primary consequence, the lack of guanosine nucleotides halts DNA synthesis and, therefore, the proliferation of activated T and B lymphocytes.[6][10]
-
Suppression of Antibody Formation: By inhibiting B cell proliferation, MPA effectively suppresses the production of antibodies.
-
Induction of Apoptosis: In some contexts, MPA can induce apoptosis (programmed cell death) in activated T-lymphocytes.
-
Inhibition of Glycosylation: Guanosine nucleotides are essential for the synthesis of sugar nucleotides required for the glycosylation of proteins and lipids. MPA-induced GTP depletion interferes with the glycosylation of adhesion molecules on the surface of lymphocytes and endothelial cells. This reduces the recruitment of immune cells to sites of inflammation and allografts.
-
Reduction of Nitric Oxide Synthesis: MPA can also deplete tetrahydrobiopterin, a critical cofactor for inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a pro-inflammatory mediator.
Quantitative Data
The following table summarizes the inhibitory concentrations of Mycophenolic Acid against its target enzyme, IMPDH.
| Compound | Target | Assay Type | IC50 / EC50 Value | Reference |
| Mycophenolic Acid (MPA) | IMPDH2 | Enzymatic Assay | 0.84–0.95 μM | [11] |
| Mycophenolic Acid (MPA) | IMPDH | CEM Cell Proliferation | 0.24 µM (EC50) | [12] |
| Mycophenolic Acid (MPA) | IMPDH | Direct Inhibitory Emax model | 0.97 mg/L (EC50) | [13] |
| Mycophenolic Acid Glucuronide (MPAG) | IMPDH | Enzymatic Assay | 532- to 1022-fold higher than MPA | [14] |
Visualizing the Mechanism and Experimental Workflows
Caption: Mechanism of action of Mycophenolic Acid (MPA) via inhibition of IMPDH.
Caption: Workflow for an in vitro IMPDH enzyme inhibition assay.
Experimental Protocols
This protocol outlines a standard method for determining the in vitro inhibitory activity of a compound against IMPDH by monitoring the production of NADH.
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide Adenine Dinucleotide (NAD+) solution
-
Test compound (e.g., Mycophenolic Acid) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare stock solutions of IMP, NAD+, and the test compound in the assay buffer. A dilution series of the test compound should be prepared.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or solvent control for negative control, and a known inhibitor like MPA for positive control).
-
-
Enzyme Addition: Add the purified IMPDH enzyme to each well.
-
Inhibitor Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of IMP and NAD+ to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the increase in absorbance at 340 nm every minute for 30-60 minutes. The increase in absorbance corresponds to the production of NADH.[15]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
This protocol assesses the effect of a compound on the proliferation of lymphocytes.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Test compound (e.g., Mycophenolic Acid)
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Label the PBMCs with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate.
-
Add the test compound at various concentrations. Include a solvent control (negative control) and a known immunosuppressant (positive control).
-
Stimulate the cells with a mitogen (e.g., PHA) to induce proliferation. Include an unstimulated control.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Acquire the cells on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel (e.g., FITC).
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence histogram. Unproliferated cells will form a single bright peak. Each subsequent peak of halved fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index for each condition.
-
Evaluate the dose-dependent inhibition of lymphocyte proliferation by the test compound.
-
Conclusion
The mechanism of action of Mycophenolic Acid is centered on its potent and selective inhibition of IMPDH, an essential enzyme for the de novo synthesis of guanine nucleotides. This leads to a cytostatic effect on T and B lymphocytes, which underpins its efficacy as an immunosuppressive agent. While this compound is chemically related as a synthetic intermediate, its own biological activity is not well-characterized. The technical guide and protocols provided here are based on the established pharmacology of Mycophenolic Acid and serve as a foundational resource for researchers in immunology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. omchemlabs.in [omchemlabs.in]
- 4. scbt.com [scbt.com]
- 5. In Vitro Influence of Mycophenolic Acid on Selected Parameters of Stimulated Peripheral Canine Lymphocytes | PLOS One [journals.plos.org]
- 6. Lymphocyte-selective antiproliferative and immunosuppressive effects of mycophenolic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycophenolic acid inhibits IL-2-dependent T cell proliferation, but not IL-2-dependent survival and sensitization to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preferential suppression of lymphocyte proliferation by mycophenolic acid and predicted long-term effects of mycophenolate mofetil in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inosine monophosphate dehydrogenase (IMPDH) activity as a pharmacodynamic biomarker of mycophenolic acid effects in pediatric kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
An In-depth Technical Guide on the Discovery and History of O-Desmethyl Mycophenolic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of O-Desmethyl Mycophenolic Acid Methyl Ester. This compound is a notable phase 1 metabolite of the immunosuppressive drug Mycophenolic Acid (MPA) and a potential impurity in the manufacturing of its prodrug, Mycophenolate Mofetil. This document consolidates key findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes relevant pathways and workflows to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
Introduction
Mycophenolic Acid (MPA) is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanosine nucleotides. This mechanism of action selectively targets the proliferation of B and T lymphocytes, making MPA a cornerstone of immunosuppressive therapy in organ transplantation to prevent allograft rejection. This compound is the methyl ester of a significant phase 1 metabolite of MPA, known as O-Desmethyl Mycophenolic Acid (DM-MPA). Understanding the formation, biological activity, and synthesis of this metabolite is crucial for a complete picture of MPA's pharmacology and for the quality control of related pharmaceutical products.
Discovery and History
The discovery of O-Desmethyl Mycophenolic Acid is intrinsically linked to the study of Mycophenolic Acid's metabolism in humans. While the primary metabolic pathway of MPA is glucuronidation to form the inactive mycophenolic acid glucuronide (MPAG) and the pharmacologically active acyl-glucuronide (AcMPAG), a phase 1 metabolic pathway involving demethylation has also been identified.
A key study identified 6-O-desmethyl-mycophenolic acid (DM-MPA) as a phase 1 metabolite of MPA in blood and urine samples from transplant patients undergoing mycophenolate mofetil therapy. This research further demonstrated that DM-MPA is formed in vitro by human liver microsomes. The cytochrome P450 isoenzymes CYP3A4 and CYP3A5 were identified as the primary enzymes responsible for this O-demethylation reaction, with a possible minor contribution from CYP2C8.
The methyl ester form, this compound, is primarily encountered as a synthetic intermediate or a potential impurity in the production of mycophenolate mofetil.
Physicochemical Properties
| Property | Value |
| Chemical Name | Methyl (4E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate |
| Synonyms | This compound, DM-MPA-Me |
| CAS Number | 33431-38-8 |
| Molecular Formula | C17H20O6 |
| Molecular Weight | 320.34 g/mol |
Synthesis and Experimental Protocols
While this compound is commercially available as a reference standard, understanding its synthesis is valuable for research purposes. A general synthetic approach involves the demethylation of Mycophenolic Acid followed by esterification.
General Synthesis of Mycophenolic Acid Methyl Ester (as a precursor)
A common method for the esterification of Mycophenolic Acid involves reacting it with methanol in the presence of a catalyst.
Experimental Protocol:
-
A mixture of mycophenolic acid (e.g., 9.6 g, 30 mmol) and a catalyst such as tin(II) chloride dihydrate (e.g., 1.0 g, 0.15 molar equivalents) in methanol (e.g., 40 ml) is prepared.
-
The mixture is stirred at reflux temperature for a specified period (e.g., 7 hours).
-
The solvent is then evaporated to dryness.
-
The residue is dissolved in a suitable organic solvent like isobutyl acetate (e.g., 300 ml).
-
The organic solution is washed with a saturated sodium bicarbonate solution (e.g., 100 ml) to neutralize any remaining acid.
-
The organic phase is separated, dried (e.g., over sodium sulfate), and the solvent is evaporated to yield the crude methyl mycophenolate.
-
Purification can be achieved by recrystallization or chromatography.
Demethylation of Mycophenolic Acid Derivatives
The demethylation of the methoxy group on the phthalide ring system can be achieved using demethylating agents. A common reagent for this purpose is boron tribromide (BBr3) in a suitable solvent like dichloromethane. This step would typically precede the esterification to produce O-Desmethyl Mycophenolic Acid, which can then be esterified as described above to yield the final product.
Conceptual Workflow for Synthesis:
O-Desmethyl Mycophenolic Acid Methyl Ester: A Technical Overview of its Predicted Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desmethyl Mycophenolic Acid Methyl Ester (O-DM-MPAM) is recognized primarily as a synthetic intermediate and a potential impurity in the manufacturing of Mycophenolic Acid (MPA) and its prodrug, Mycophenolate Mofetil (MMF). While direct and extensive studies on the biological activity of O-DM-MPAM are not widely published, its structural similarity to Mycophenolic Acid Methyl Ester and its relationship to the pharmacologically active parent compound, Mycophenolic Acid, allows for informed predictions of its potential biological effects. This technical guide synthesizes the available information on related compounds to project the likely biological activity of O-DM-MPAM, focusing on its potential as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), and its consequent immunosuppressive and anti-proliferative properties. Detailed experimental protocols for assessing these activities are provided, alongside visual representations of the core signaling pathway and experimental workflows.
Introduction
Mycophenolic Acid (MPA) is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides.[1] This mechanism of action confers upon MPA and its derivatives significant immunosuppressive, anti-proliferative, antiviral, and antifungal properties.[1][2] this compound (O-DM-MPAM) is a derivative of MPA, characterized by the demethylation of the phenol group and the esterification of the carboxylic acid group with a methyl group. While primarily documented as a synthetic intermediate, its structural features suggest a potential for biological activity, likely as a modulator of the same pathways as MPA.[3][4][5] This document aims to provide a comprehensive technical overview of the predicted biological activity of O-DM-MPAM based on the known activities of its structural analogs.
Predicted Biological Activity and Mechanism of Action
The primary mechanism of action of mycophenolic acid and its active derivatives is the inhibition of IMPDH.[1] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides.[1] Lymphocytes, particularly T and B cells, are highly dependent on this pathway for their proliferation, making them especially susceptible to IMPDH inhibition.[1]
Given its structural similarity to mycophenolic acid methyl ester, O-DM-MPAM is predicted to exhibit similar, albeit potentially less potent, biological activities. The free carboxyl group of MPA is crucial for its high-affinity binding to the IMPDH enzyme. The esterification of this group in O-DM-MPAM may reduce its inhibitory activity. However, intracellular esterases could potentially hydrolyze the methyl ester, converting O-DM-MPAM into its active acid form, O-Desmethyl Mycophenolic Acid.
Predicted Immunosuppressive Activity
By inhibiting IMPDH, O-DM-MPAM is expected to deplete the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This would lead to a cytostatic effect on lymphocytes, thereby suppressing both cell-mediated and humoral immune responses.
Predicted Anti-proliferative and Antitumor Activity
The reliance of rapidly proliferating cells, including cancer cells, on the de novo purine synthesis pathway suggests that O-DM-MPAM may possess anti-proliferative and potential antitumor activities. Mycophenolic acid methyl ester has demonstrated cytotoxicity against various cancer cell lines.[6]
Quantitative Data on Related Compounds
| Compound | Biological Activity | IC50 / Potency | Cell Lines / Assay Conditions | Reference |
| Mycophenolic Acid (MPA) | IMPDH Inhibition | IC50: 11-32 nM (cell-free) | Recombinant human IMPDH type I and II | [6] |
| Mycophenolic Acid (MPA) | Antiproliferative | Varies by cell line | Lymphocytes, various cancer cell lines | [1] |
| Mycophenolic Acid Methyl Ester | Cytotoxicity | IC50: 0.26-23.73 µM | Panel of seven cancer cell lines | [6] |
| Mycophenolic Acid Methyl Ester | PPARγ Transactivation Inhibition | Active at 1 and 10 µM | U2OS cells | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of O-DM-MPAM.
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of O-DM-MPAM on IMPDH activity.
Materials:
-
Purified recombinant human IMPDH enzyme (type I or II)
-
IMPDH assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 0.5 mM EDTA)
-
Inosine monophosphate (IMP)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing IMPDH assay buffer, IMP, and NAD+ in each well of a 96-well plate.
-
Add varying concentrations of O-DM-MPAM to the wells. Include a vehicle control (solvent only).
-
Initiate the reaction by adding the purified IMPDH enzyme to each well.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Cell Proliferation (MTT) Assay
This protocol measures the cytostatic or cytotoxic effects of O-DM-MPAM on cultured cells.
Materials:
-
Lymphocyte or cancer cell line (e.g., Jurkat, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of O-DM-MPAM. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Predicted mechanism of action of O-DM-MPAM.
Experimental Workflow
Caption: Workflow for assessing O-DM-MPAM's biological activity.
Conclusion
This compound, while primarily known as a synthetic intermediate, possesses structural features that suggest it is likely to exhibit biological activities analogous to Mycophenolic Acid and its other derivatives. The primary predicted mechanism of action is the inhibition of IMPDH, leading to immunosuppressive and anti-proliferative effects. The provided experimental protocols offer a robust framework for the empirical validation of these predicted activities. Further research is warranted to fully characterize the pharmacological profile of O-DM-MPAM and to determine its potential as a therapeutic agent or to understand its impact as an impurity in pharmaceutical preparations of MPA.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|Cas# 33431-38-8 [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Mycophenolic acid中间体 | MCE [medchemexpress.cn]
- 6. caymanchem.com [caymanchem.com]
O-Desmethyl Mycophenolic Acid Methyl Ester in Mycophenolic Acid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is a potent, non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides. This mechanism of action makes MPA a cornerstone of immunosuppressive therapy in solid organ transplant recipients to prevent rejection. The prodrug, mycophenolate mofetil (MMF), is rapidly hydrolyzed to MPA, which then undergoes extensive metabolism. While the glucuronidation pathways of MPA are well-characterized, forming the major inactive metabolite mycophenolic acid glucuronide (MPAG) and the pharmacologically active acyl-glucuronide (AcMPAG), a minor metabolic pathway involving cytochrome P450 enzymes results in the formation of 6-O-desmethyl-mycophenolic acid (DM-MPA). This technical guide provides a comprehensive overview of the role of DM-MPA in the metabolism of mycophenolic acid, with a focus on its formation, analytical detection, and the relevance of its methylated ester derivative, O-Desmethyl Mycophenolic Acid Methyl Ester, as an analytical standard.
Mycophenolic Acid Metabolism: A Multi-Pathway Process
The biotransformation of mycophenolic acid is complex, involving several enzymatic pathways that lead to a variety of metabolites. The primary route of MPA metabolism is glucuronidation, accounting for the majority of its elimination. However, a secondary, oxidative pathway also contributes to its metabolic profile.
Major Metabolic Pathway: Glucuronidation
The predominant metabolic fate of MPA is conjugation with glucuronic acid, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process occurs mainly in the liver, but also to some extent in the kidneys and intestines.[1][2] Two key glucuronide metabolites are formed:
-
Mycophenolic acid 7-O-glucuronide (MPAG): This is the most abundant metabolite of MPA, with plasma concentrations typically 20- to 100-fold higher than the parent drug.[1] MPAG is pharmacologically inactive and is primarily excreted in the urine.[1]
-
Acyl-mycophenolic acid glucuronide (AcMPAG): This is a minor metabolite with pharmacological activity comparable to MPA.[2] It is formed by UGT2B7 and is thought to contribute to some of the adverse effects of MPA therapy.
Minor Metabolic Pathway: Demethylation
A less characterized but important metabolic pathway for MPA is O-demethylation, a phase I reaction mediated by cytochrome P450 (CYP) enzymes. This pathway results in the formation of 6-O-desmethyl-mycophenolic acid (DM-MPA).
Enzymatic Formation of 6-O-Desmethyl-Mycophenolic Acid (DM-MPA)
In vitro studies using human liver microsomes have identified the specific CYP isoforms responsible for the 6-O-demethylation of MPA. The primary enzymes involved are:
-
CYP3A4 and CYP3A5: These isoforms are the major contributors to the formation of DM-MPA.[3]
-
CYP2C8: This isoform also plays a role in the demethylation of MPA, although to a lesser extent than CYP3A4/5.[3]
The formation of DM-MPA has been observed in blood and urine samples from transplant patients receiving mycophenolate mofetil therapy.[3] Following its formation, DM-MPA can undergo further conjugation to form two glucuronide metabolites.[3]
Quantitative Data on Mycophenolic Acid Metabolism
The pharmacokinetics of MPA and its metabolites exhibit significant inter- and intra-individual variability. The following tables summarize key quantitative data related to MPA metabolism.
Table 1: Pharmacokinetic Parameters of Mycophenolic Acid and its Major Metabolites
| Parameter | Mycophenolic Acid (MPA) | Mycophenolic Acid Glucuronide (MPAG) | Acyl-MPAG (AcMPAG) |
| Typical Plasma Concentration Range | 0.3 - 17.8 µg/mL[4] | 2.6 - 192.8 µg/mL[4] | 0.1 - 20 mg/L[5] |
| Area Under the Curve (AUC0-12h) | 30 - 60 mg·h/L (therapeutic range)[6] | Highly variable | Variable |
| Protein Binding | 97-99% (to albumin)[1] | ~82% | Highly bound |
| Elimination Half-Life (t1/2) | 9 - 17 hours[1] | Variable | Variable |
Table 2: Enzyme Kinetic Parameters for the Formation of 6-O-Desmethyl-Mycophenolic Acid (DM-MPA) in Human Liver Microsomes
| Enzyme | Km (µM) | Vmax (pmol/mg/min) |
| CYP3A4/5 & CYP2C8 (combined) | 830 ± 60[3] | 5.57 ± 0.29[3] |
Note: In vivo plasma concentrations of 6-O-desmethyl-MPA are not well-established in the literature and are considered to be very low.
This compound: An Analytical Standard
This compound (CAS No. 33431-38-8) is the methyl ester derivative of 6-O-desmethyl-mycophenolic acid. It is not a direct metabolite of MPA found in vivo. Instead, it serves as a crucial tool for researchers and analytical laboratories as:
-
A certified reference standard: for the accurate identification and quantification of the metabolite 6-O-desmethyl-MPA in biological matrices.
-
An intermediate in chemical synthesis: for the preparation of MPA analogs and other related compounds for research purposes.
The availability of this stable, purified compound allows for the development and validation of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to study the minor metabolic pathways of MPA.
Experimental Protocols
The accurate quantification of MPA and its metabolites is essential for therapeutic drug monitoring and pharmacokinetic studies. The following provides a detailed methodology for the analysis of MPA and its metabolites in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Protocol: Quantification of Mycophenolic Acid and its Metabolites in Human Plasma by UPLC-MS/MS
This protocol is adapted from validated methods described in the scientific literature.[1][5]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of acetonitrile containing the internal standard (e.g., MPA-d3).
-
Vortex the mixture vigorously for 10 minutes to precipitate proteins.
-
Centrifuge the tube at 12,000 rpm for 15 minutes at 4°C.
-
Transfer 50 µL of the clear supernatant to a new tube.
-
Add 50 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Vortex briefly and transfer the final mixture to a UPLC vial for analysis.
2. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 5 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 - 1.0 | 20 |
| 1.0 - 3.8 | 20 → 90 |
| 3.8 - 4.3 | 90 → 20 |
| 4.3 - 5.0 | 20 |
Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MPA | 321.04 | 303.02[5] |
| MPAG | 524.09 | 303.02[5] |
| AcMPAG | 524.09 | 303.02[5] |
| MPA-d3 (IS) | 324.03 | 306.04[5] |
Note: Optimal cone voltage and collision energy should be determined for each specific instrument.
3. Data Analysis
-
Quantify the analytes by integrating the peak areas of the respective MRM transitions.
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of each analyte in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Signaling Pathways and Logical Relationships
The immunosuppressive effect of mycophenolic acid is a direct result of its inhibition of the de novo purine synthesis pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of MPA and its mechanism of action.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo higher glucuronidation of mycophenolic acid in male than in female recipients of a cadaveric kidney allograft and under immunosuppressive therapy with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of mycophenolic acid and clinical outcomes of lupus nephritis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-dose plasma concentration monitoring of mycophenolate mofetil in patients with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Population Pharmacokinetics of Mycophenolic Acid in Renal Transplant Patients: A Comparison of the Early and Stable Posttransplant Stages [frontiersin.org]
- 6. Mycophenolic Acid Absorption Profiles in Patients with Kidney or Combined Pancreas-Kidney Transplantation [file.scirp.org]
Structural Elucidation of O-Desmethyl Mycophenolic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of O-Desmethyl Mycophenolic Acid Methyl Ester, a significant impurity and intermediate in the synthesis of the immunosuppressant drug Mycophenolic Acid. This document outlines the key analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific experimental data for this compound is not publicly available, this guide presents a framework of the expected data and detailed, generalized experimental protocols. This allows researchers to apply these methodologies for confirmation of the structure of this compound and related compounds. Included are visualizations of the chemical structure and a logical workflow for its structural elucidation.
Introduction
This compound is a key compound in the context of Mycophenolic Acid, serving as both a synthetic intermediate and a process-related impurity.[1][2] Its chemical name is Methyl (4E)-6-(1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate.[1][3] Accurate identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its molecular formula, connectivity, and stereochemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 33431-38-8 | [1][3] |
| Molecular Formula | C₁₇H₂₀O₆ | [1][3] |
| Molecular Weight | 320.34 g/mol | [1][3] |
Spectroscopic and Chromatographic Data
The following sections detail the expected data from key analytical techniques used in the structural elucidation of this compound. While the exact, experimentally determined values are proprietary to manufacturers and not publicly available, the tables below provide a template for the expected signals based on the known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-CH₃ | 2.0-2.2 | s | - |
| C=C-CH₃ | 1.7-1.9 | s | - |
| C=C-H | 5.1-5.3 | t | 6.0-8.0 |
| Ar-CH₂-C=C | 3.3-3.5 | d | 6.0-8.0 |
| C=C-CH₂-CH₂ | 2.2-2.4 | m | - |
| CH₂-COOCH₃ | 2.4-2.6 | t | 7.0-8.0 |
| O=C-O-CH₂-Ar | 5.0-5.2 | s | - |
| O-CH₃ | 3.6-3.8 | s | - |
| Ar-OH | 9.0-11.0 | br s | - |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ar-CH₃ | 8-12 |
| C=C-CH₃ | 15-20 |
| C=C-CH₂-CH₂ | 22-26 |
| C =C-CH₂-CH₂ | 33-37 |
| Ar-CH₂-C=C | 25-30 |
| O=C-O-CH₂-Ar | 68-72 |
| O-CH₃ | 51-54 |
| Aromatic Carbons | 100-165 |
| C=C (alkene) | 120-140 |
| C=O (lactone) | 165-175 |
| C=O (ester) | 170-175 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 321.1338 |
| [M+Na]⁺ | 343.1157 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (phenolic) | 3200-3600 (broad) |
| C-H (aliphatic) | 2850-3000 |
| C=O (ester) | 1720-1740 |
| C=O (lactone) | 1740-1760 |
| C=C (alkene) | 1640-1680 |
| C-O | 1000-1300 |
Experimental Protocols
The following are generalized experimental protocols for the analytical techniques used in the structural elucidation of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To isolate and purify the compound and to determine its purity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto the HPLC system.
-
Run the gradient program to elute the compound.
-
Collect the fraction corresponding to the desired peak.
-
Evaporate the solvent to obtain the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the molecular structure and connectivity of atoms.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Process and analyze the spectra to assign the chemical shifts and determine the structure.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI).
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or analyze the eluent from an LC-MS system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the accurate mass of the molecular ion and compare it with the calculated mass.
-
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Structural Elucidation Workflow
Caption: Logical workflow for the structural elucidation of a novel compound.
Conclusion
The structural elucidation of this compound is a critical process in the quality control of Mycophenolic Acid production. This guide provides a framework for the analytical methodologies and expected data necessary for this process. While specific, publicly available experimental data is limited, the generalized protocols and data templates herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The application of these techniques ensures the accurate identification and characterization of this and other related impurities, ultimately contributing to the safety and efficacy of the final drug product.
References
O-Desmethyl Mycophenolic Acid Methyl Ester as a pharmaceutical reference standard
An In-depth Whitepaper on a Key Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Desmethyl Mycophenolic Acid Methyl Ester, a critical pharmaceutical reference standard used in the development and quality control of mycophenolate-based immunosuppressive drugs. This document details its chemical properties, its role in the context of Mycophenolic Acid (MPA) and its prodrug Mycophenolate Mofetil (MMF), and provides detailed methodologies for its analysis.
Introduction
This compound is a significant related substance to Mycophenolic Acid (MPA), the active immunosuppressive agent. It can be present as a process-related impurity in the synthesis of Mycophenolate Mofetil (MMF) or serve as a synthetic intermediate.[1] As a pharmaceutical reference standard, its availability in a highly pure form is essential for the accurate identification, quantification, and control of impurities in MPA and MMF drug products, ensuring their safety and efficacy.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. While some experimental data is not publicly available, computed properties offer valuable estimates.
| Property | Value | Source |
| Chemical Name | Methyl (4E)-6-(1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | [2] |
| CAS Number | 33431-38-8 | [2][3] |
| Molecular Formula | C₁₇H₂₀O₆ | [2][3] |
| Molecular Weight | 320.34 g/mol | [2][3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF.[4] | [4] |
| Storage | 2-8°C Refrigerator, protected from light and moisture.[3] | [3] |
Role in Mycophenolate Mofetil Synthesis and Metabolism
This compound is intrinsically linked to the lifecycle of Mycophenolate Mofetil. It can be formed during the synthesis of MMF or MPA, making it a critical impurity to monitor. Its structural similarity to MPA necessitates robust analytical methods to ensure its levels are controlled within acceptable limits in the final drug product.
Metabolic Pathway of Mycophenolate Mofetil
Mycophenolate Mofetil is a prodrug that is rapidly hydrolyzed in the body to its active form, Mycophenolic Acid. MPA is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanosine nucleotide synthesis.[5][6] This inhibition depletes guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes, thus exerting an immunosuppressive effect.[5][6]
The following diagram illustrates the metabolic conversion of MMF to MPA and its subsequent mechanism of action.
Caption: Metabolic activation of Mycophenolate Mofetil and its immunosuppressive mechanism.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are based on established methods for related compounds and serve as a guide for researchers.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic approach can be inferred from the synthesis of related mycophenolic acid esters. The following workflow outlines a potential synthetic route.
Caption: A potential workflow for the synthesis of this compound.
General Protocol:
-
Esterification: O-Desmethyl Mycophenolic Acid is dissolved in an excess of methanol, which acts as both the solvent and the esterifying agent. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is then heated to reflux for several hours to drive the esterification reaction to completion.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the excess methanol. The residue is then dissolved in an organic solvent immiscible with water, such as ethyl acetate. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods
Accurate and precise analytical methods are crucial for the characterization and quality control of this compound as a reference standard.
This method is suitable for determining the purity of this compound and for quantifying it as an impurity in Mycophenolate Mofetil.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution Preparation: Prepare the sample solution of the test article at a similar concentration in the mobile phase.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity of this compound is determined by the area percentage method.
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Range | m/z 50-500 |
| Collision Energy (for MS/MS) | Optimized for fragmentation of the precursor ion |
Expected Results:
-
[M+H]⁺: m/z 321.1338
-
[M+Na]⁺: m/z 343.1157
-
[M-H]⁻: m/z 319.1182
Fragmentation patterns in MS/MS experiments can provide further structural information. Common fragmentation pathways for esters include the loss of the methoxy group (-OCH₃) and cleavage of the ester bond.
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~1.8 (s, 3H): Methyl group on the hexenoic acid chain.
-
~2.1 (s, 3H): Methyl group on the phthalide ring.
-
~2.3-2.5 (m, 4H): Methylene protons in the hexenoic acid chain.
-
~3.4 (d, 2H): Methylene protons adjacent to the phthalide ring.
-
~3.7 (s, 3H): Methyl ester protons.
-
~5.1 (s, 2H): Methylene protons of the lactone ring.
-
~5.2 (t, 1H): Vinylic proton on the hexenoic acid chain.
-
Hydroxyl protons: Broad singlets, chemical shift dependent on concentration and solvent.
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~16: Methyl carbons.
-
~22, 34: Methylene carbons in the hexenoic acid chain.
-
~52: Methyl ester carbon.
-
~68: Methylene carbon of the lactone ring.
-
~106-165: Aromatic, vinylic, and carbonyl carbons.
-
~173: Ester carbonyl carbon.
-
~174: Lactone carbonyl carbon.
Conclusion
This compound is a crucial pharmaceutical reference standard for ensuring the quality and safety of mycophenolate-based therapies. A thorough understanding of its chemical properties, its relationship to the active drug, and robust analytical methods for its control are paramount for researchers and drug development professionals. This technical guide provides a foundational resource to support these efforts, offering detailed protocols and insights into the significance of this important compound.
References
Cytotoxicity of O-Desmethyl Mycophenolic Acid Methyl Ester in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-Desmethyl Mycophenolic Acid Methyl Ester is a derivative of Mycophenolic Acid (MPA), a well-established immunosuppressant with demonstrated anticancer properties. While direct studies on the cytotoxicity of the O-desmethyl derivative are limited, extensive research on its parent compound, Mycophenolic Acid Methyl Ester (MMP), provides a strong foundation for predicting its potential as an anticancer agent. This technical guide synthesizes the current understanding of the cytotoxic effects of MMP in cancer cells, details the underlying molecular mechanisms, and provides comprehensive experimental protocols to facilitate further research into this compound. The primary mechanism of action for MPA and its derivatives is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, which is crucial for the proliferation of rapidly dividing cells such as lymphocytes and cancer cells.[1][2][3] Recent studies on MMP have also elucidated its role in modulating the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[4]
Cytotoxicity of Mycophenolic Acid Derivatives in Cancer Cells
While specific data for this compound is not yet available, the cytotoxic activity of its closely related precursor, Mycophenolic Acid Methyl Ester (MMP), has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a broad spectrum of activity, suggesting that derivatives of mycophenolic acid are promising candidates for anticancer drug development.[5]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Mycophenolic Acid Methyl Ester (MMP) | Panel of seven cancer cell lines | 0.26 - 23.73 | [5] |
| Mycophenolic Acid (MPA) | Osteosarcoma (MNNG/HOS, U2OS, 143B, SaOS-2) | 0.64 - 4.00 | [1] |
| Mycophenolic Acid (MPA) | Osteosarcoma (MNNG/HOS, U2OS, SaOS-2, MG-63, 143B) | 0.46 - 7.3 | [6] |
Known Signaling Pathways of Mycophenolic Acid Derivatives
The anticancer effects of mycophenolic acid and its derivatives are primarily attributed to two key signaling pathways: the inhibition of IMPDH and the activation of the p53 tumor suppressor pathway.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
Mycophenolic acid is a potent, non-competitive, reversible inhibitor of IMPDH, particularly the type II isoform which is upregulated in many cancer cells.[1][7] Inhibition of IMPDH depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This depletion leads to a halt in cell proliferation and can induce apoptosis.[7]
References
- 1. Design and Synthesis of Mycophenolic Acid Analogues for Osteosarcoma Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine natural product Methyl mycophenolate inhibits gastric cancer growth through regulating p53 and the downstream pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Mycophenolic acid is a drug with the potential to be repurposed for suppressing tumor growth and metastasis in osteosarcoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycophenolic acid and its mechanism of action in cancer and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Desmethyl Mycophenolic Acid Methyl Ester CAS number 33431-38-8
CAS Number: 33431-38-8
This in-depth technical guide provides a comprehensive overview of O-Desmethyl Mycophenolic Acid Methyl Ester, a key chemical intermediate and a significant impurity in the synthesis of the immunosuppressive agent Mycophenolate Mofetil. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Chemical and Physical Properties
This compound is a derivative of Mycophenolic Acid (MPA), an immunosuppressant medication. Understanding its physicochemical properties is crucial for its synthesis, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 33431-38-8 | [1] |
| Molecular Formula | C17H20O6 | [1] |
| Molecular Weight | 320.34 g/mol | [1] |
| IUPAC Name | Methyl (4E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate | [2] |
| Synonyms | This compound, Mycophenolate Mofetil Impurity A | [3] |
| Appearance | Solid | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. | - |
Synthesis and Purification
This compound is primarily encountered as an impurity during the synthesis of Mycophenolate Mofetil.[4] Its formation can be attributed to the incomplete methylation of the phenolic hydroxyl group of Mycophenolic Acid during the esterification process.
A general workflow for the synthesis and purification of related compounds often involves the following steps:
General workflow for synthesis, purification, and analysis.
Experimental Protocol: General Purification Strategy
A common method for isolating and purifying this compound from a reaction mixture involves column chromatography.
-
Sample Preparation: The crude reaction mixture is dissolved in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Column Packing: A glass column is packed with silica gel, a widely used stationary phase for normal-phase chromatography. The silica gel is slurried in a non-polar solvent (e.g., hexane) and poured into the column.
-
Loading: The dissolved sample is carefully loaded onto the top of the silica gel bed.
-
Elution: A gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate with an increasing proportion of ethyl acetate) is passed through the column.
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the desired compound.
-
Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound. Commercial suppliers typically provide a Certificate of Analysis (CoA) with detailed data from these methods.[2]
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC) | To determine the purity of the compound and quantify any impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound by determining its mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | To elucidate the chemical structure of the molecule by providing information about the arrangement of atoms. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the compound. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
A typical HPLC method for the analysis of this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (changing over time).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance, often around 254 nm.
-
Sample Preparation: A known concentration of the compound is dissolved in the mobile phase or a compatible solvent.
-
Injection: A small volume of the sample solution (e.g., 10 µL) is injected onto the column.
-
Data Analysis: The retention time and peak area are used to identify and quantify the compound.
Biological Activity and Signaling Pathway
While this compound is primarily known as a chemical intermediate and impurity, it has been investigated for its own biological activities. It has been reported to act as a latent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
The parent compound, Mycophenolic Acid (MPA), is a well-characterized immunosuppressant. Its primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine nucleotide synthesis.[5][6] This inhibition leads to the depletion of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, and ultimately suppresses the proliferation of T and B lymphocytes.[7][8]
Inhibition of IMPDH by Mycophenolic Acid.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A suitable cell line (e.g., a cancer cell line or lymphocytes) is cultured in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). A control group with no compound treatment is also included.
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Conclusion
This compound is a compound of significant interest in pharmaceutical research and development, primarily due to its role as a key impurity in the production of Mycophenolate Mofetil. A thorough understanding of its chemical properties, synthesis, purification, and analytical characterization is essential for ensuring the quality and safety of the final drug product. Furthermore, its potential biological activities warrant further investigation. The experimental protocols and data presented in this guide provide a valuable resource for scientists and researchers working with this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. omchemlabs.in [omchemlabs.in]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. omchemlabs.in [omchemlabs.in]
- 5. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step synthesis protocol for O-Desmethyl Mycophenolic Acid Methyl Ester, an important intermediate and metabolite in the study of mycophenolic acid and its derivatives. The synthesis involves the selective demethylation of the phenolic methyl ether of mycophenolic acid, followed by Fischer esterification of the resulting carboxylic acid. This protocol is designed to be a practical guide for researchers in organic chemistry and drug development, offering clear methodologies and expected outcomes.
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection. O-Desmethyl Mycophenolic Acid is a key metabolite of MPA, and its methyl ester is a valuable intermediate for the synthesis of various MPA analogs and for use in further biological studies. The synthesis of this compound is achieved through a two-step process starting from the readily available mycophenolic acid. The first step is a selective demethylation of the phenolic ether, followed by the esterification of the carboxylic acid moiety.
Synthesis Pathway
The overall synthesis pathway involves two main chemical transformations:
-
Demethylation: The selective removal of the methyl group from the phenolic ether of mycophenolic acid to yield O-Desmethyl Mycophenolic Acid.
-
Esterification: The conversion of the carboxylic acid group of O-Desmethyl Mycophenolic Acid into a methyl ester.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis protocol. Please note that yields are estimates based on typical reaction efficiencies for these types of transformations and may vary depending on experimental conditions.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 1 | Demethylation | Mycophenolic Acid | O-Desmethyl Mycophenolic Acid | 320.34 → 306.31 | 75-85 | >95% |
| 2 | Esterification | O-Desmethyl Mycophenolic Acid | This compound | 306.31 → 320.34 | 80-90 | >98% |
Experimental Protocols
Step 1: Synthesis of O-Desmethyl Mycophenolic Acid (Demethylation)
This protocol describes the demethylation of mycophenolic acid using boron tribromide (BBr₃), a common reagent for cleaving aryl methyl ethers.[1][2][3][4]
Materials:
-
Mycophenolic Acid (MPA)
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Dissolve Mycophenolic Acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C in an ice bath and slowly quench by the dropwise addition of methanol.
-
Add deionized water and extract the aqueous layer with DCM (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude O-Desmethyl Mycophenolic Acid by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the product and evaporate the solvent to yield pure O-Desmethyl Mycophenolic Acid as a white to off-white solid.
Step 2: Synthesis of this compound (Esterification)
This protocol details the Fischer esterification of O-Desmethyl Mycophenolic Acid.
Materials:
-
O-Desmethyl Mycophenolic Acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend O-Desmethyl Mycophenolic Acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be further purified by recrystallization or silica gel chromatography if necessary to yield this compound as a pure solid.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Workflow for the synthesis of O-Desmethyl Mycophenolic Acid.
Caption: Workflow for the synthesis of this compound.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. While specific data is not provided in the search results, the expected outcomes are:
-
¹H NMR: The spectrum should show the disappearance of the carboxylic acid proton and the appearance of a singlet around 3.7 ppm corresponding to the methyl ester protons. The aromatic and aliphatic protons should have chemical shifts similar to those of mycophenolic acid, with adjustments due to the demethylation of the phenolic ether.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₇H₂₀O₆ (320.34 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the broad O-H stretch of the carboxylic acid and the presence of a strong C=O stretch for the ester group.
-
HPLC: Purity should be assessed by HPLC, with the final product showing a single major peak.
Safety Precautions
-
Boron tribromide is a corrosive and toxic reagent that reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Concentrated sulfuric acid is highly corrosive. Handle with care.
-
All organic solvents are flammable and should be handled in a fume hood away from ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes & Protocols: HPLC Analysis of O-Desmethyl Mycophenolic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Mycophenolic Acid Methyl Ester is a known impurity and related compound of Mycophenolic Acid (MPA), a potent immunosuppressant used in transplantation medicine to prevent organ rejection. The rigorous monitoring and control of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique widely employed for the separation, identification, and quantification of MPA and its impurities.
These application notes provide a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. The described methodology is based on established analytical techniques for Mycophenolic Acid and its derivatives, ensuring robustness and reliability.[1][2]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Mycophenolic Acid reference standard
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Water (HPLC grade or purified)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Formic acid (optional, for LC-MS applications)[3]
-
0.45 µm membrane filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[6][7]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Preparation of Solutions
Mobile Phase Preparation (Isocratic): A typical mobile phase for the analysis of mycophenolate mofetil and related substances involves a mixture of an aqueous buffer and an organic solvent.[5]
-
Buffer Preparation (pH 4.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with 1% orthophosphoric acid.[5]
-
Mobile Phase Mixture: Combine acetonitrile and the prepared phosphate buffer in a ratio of 65:35 (v/v).[5]
-
Degassing: Degas the mobile phase using a sonicator for 15-20 minutes or by vacuum filtration through a 0.45 µm membrane filter.
Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-50 µg/mL).
Sample Preparation (for drug substance):
-
Accurately weigh approximately 25 mg of the Mycophenolic Acid API sample and transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) (65:35 v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 250 nm[4][6] |
| Run Time | Approximately 20 minutes |
Data Presentation
The following tables summarize typical quantitative data for the analysis of Mycophenolic Acid, which can be used as a reference for the analysis of its derivatives like this compound.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Mycophenolic Acid | 0.5 - 30.0 | > 0.999[8] |
| Mycophenolic Acid | 0.2 - 20.0[9] | > 0.999[9] |
| Mycophenolic Acid | 0.1 - 40.0[10] | Not Specified |
Table 2: Precision
| Analyte | Level | Intra-assay RSD (%) | Inter-assay RSD (%) |
| Mycophenolic Acid | LQC, MQC, HQC | < 9.01 | < 9.01 |
| Mycophenolic Acid | LQC, MQC, HQC | < 5.0[9] | Not Specified |
| Mycophenolic Acid | Not Specified | 0.97 - 7.06[10] | 1.92 - 5.15[10] |
Table 3: Accuracy
| Analyte | Level | Accuracy (%) |
| Mycophenolic Acid | LQC, MQC, HQC | 99.76 - 111.38 |
| Mycophenolic Acid | LQC, MQC, HQC | 100 - 110[9] |
| Mycophenolic Acid | Not Specified | -8.82 to +5.31[10] |
Table 4: Limits of Detection and Quantification
| Analyte | LLOQ (µg/mL) |
| Mycophenolic Acid | 0.5 |
| Mycophenolic Acid | 0.1[10] |
| Mycophenolic Acid | 0.2[7] |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Analytes
Caption: Relationship between Mycophenolate Mofetil, Mycophenolic Acid, and its impurity.
References
- 1. Mycophenolic acid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. omchemlabs.in [omchemlabs.in]
- 3. Determination of total mycophenolic acid and its glucuronide metabolite using liquid chromatography with ultraviolet detection and unbound mycophenolic acid using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1740563A2 - Mycophenolate mofetil impurity - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Therapeutic drug monitoring of mycophenolic acid and azole antifungals on two distinct LC-MS/MS instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry of O-Desmethyl Mycophenolic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection. Its therapeutic efficacy is managed through therapeutic drug monitoring (TDM) of the parent drug and its metabolites. O-Desmethyl Mycophenolic Acid is a known human metabolite of MPA.[1] The methyl ester of this metabolite, O-Desmethyl Mycophenolic Acid Methyl Ester, is a distinct chemical entity relevant in the context of MPA metabolism and as a potential impurity in mycophenolate mofetil preparations. Accurate and sensitive analytical methods are crucial for studying its pharmacokinetics and for quality control in pharmaceutical formulations. This document provides a detailed application note and protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Information
| Compound Name | This compound |
| Synonyms | Methyl (4E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate |
| CAS Number | 33431-38-8 |
| Molecular Formula | C17H20O6 |
| Molecular Weight | 320.34 g/mol |
| Structure | ![]() |
Metabolic Pathway of Mycophenolic Acid
Mycophenolate mofetil (MMF), a prodrug, is rapidly hydrolyzed in vivo to the active compound, mycophenolic acid (MPA). MPA is primarily metabolized in the liver via glucuronidation to form the inactive metabolite mycophenolic acid glucuronide (MPAG). A minor, pharmacologically active acyl-glucuronide metabolite (AcMPAG) is also formed. O-demethylation represents another metabolic pathway for MPA.[1]
Caption: Metabolic pathway of Mycophenolate Mofetil to Mycophenolic Acid and its major metabolites.
Predicted Mass Spectrometry Fragmentation
A detailed experimental fragmentation pattern for this compound is not widely available in the literature. However, based on its chemical structure and common fragmentation behaviors of similar molecules, a predictive fragmentation pattern can be proposed. In positive ion electrospray ionization (ESI+), the molecule is expected to form a protonated molecular ion [M+H]⁺ at m/z 321.3. Collision-induced dissociation (CID) of this precursor ion is likely to yield several characteristic product ions.
Proposed Fragmentation Pathways:
-
Loss of methanol (-CH₃OH): A neutral loss of 32 Da from the methyl ester group, resulting in a fragment ion at m/z 289.3.
-
Loss of the methoxycarbonyl group (-COOCH₃): Cleavage of the ester bond leading to a loss of 59 Da, producing a fragment at m/z 262.3.
-
Cleavage of the hexenoate side chain: Fragmentation of the C-C bonds within the side chain can lead to various product ions.
Based on these predictions, the following mass transitions are proposed for method development.
Quantitative Data Summary
The following table summarizes the proposed multiple reaction monitoring (MRM) transitions for the quantification and confirmation of this compound. These values are theoretical and should be optimized experimentally.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Proposed Use |
| This compound | 321.3 | 289.3 | Quantifier |
| This compound | 321.3 | 262.3 | Qualifier |
An appropriate stable isotope-labeled internal standard, such as this compound-d3, should be used for accurate quantification to compensate for matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS Method
This protocol outlines a hypothetical but robust LC-MS/MS method for the quantification of this compound in a biological matrix such as human plasma.
Sample Preparation
A protein precipitation method is recommended for its simplicity and effectiveness in removing the majority of proteins from plasma samples.
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) working solution (e.g., this compound-d3 in 50:50 ACN:water)
Procedure:
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reverse-phase chromatographic method is suitable for the separation of this compound from other endogenous plasma components.
| Parameter | Recommended Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography (HPLC or UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-20% B; 4.1-5.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is ideal for this application.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Quantitative Data Summary table |
| Cone Voltage & Collision Energy | To be optimized for each transition |
Experimental Workflow Diagram
Caption: General workflow for the analysis of this compound.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound. The proposed protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, serves as a robust starting point for researchers. Experimental optimization of the MRM transitions and other instrument parameters is essential to achieve the desired performance characteristics for specific research or clinical applications.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of O-Desmethyl Mycophenolic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of O-Desmethyl Mycophenolic Acid Methyl Ester using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes detailed protocols for sample preparation and data acquisition, as well as tabulated NMR data for structural verification.
Introduction
This compound is a key derivative of Mycophenolic Acid (MPA), an immunosuppressive agent used in organ transplantation and for treating autoimmune diseases. Accurate structural characterization of this and related compounds is crucial for drug development, quality control, and metabolite identification. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the chemical structure of such molecules in solution.[1][2][3] This document outlines the application of one- and two-dimensional NMR techniques for the complete spectral assignment of this compound.
Chemical Structure
Systematic Name: Methyl (4E)-6-(1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate[4] CAS Number: 33431-38-8[5] Molecular Formula: C₁₇H₂₀O₆[4] Molecular Weight: 320.34 g/mol [4]
Predicted ¹H and ¹³C NMR Data
Figure 1: Structure and Atom Numbering of this compound

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' | 5.15 | t | 7.0 |
| H-2' | 2.35 | m | |
| H-3' | 2.45 | m | |
| H-5 | 3.38 | d | 7.0 |
| H-10 | 5.20 | s | |
| 4-CH₃ | 2.15 | s | |
| 6'-CH₃ | 1.80 | s | |
| OCH₃ (Ester) | 3.68 | s | |
| 4-OH | 9.80 | br s | |
| 6-OH | 5.60 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 168.5 |
| C-3 | 153.8 |
| C-3a | 116.0 |
| C-4 | 163.0 |
| C-5 | 118.0 |
| C-6 | 160.0 |
| C-7 | 106.5 |
| C-7a | 144.5 |
| C-1' | 122.5 |
| C-2' | 34.0 |
| C-3' | 22.8 |
| C-4' | 173.0 |
| C-5' | 134.0 |
| C-10 | 69.5 |
| 4-CH₃ | 9.0 |
| 6'-CH₃ | 16.2 |
| OCH₃ (Ester) | 51.8 |
Experimental Protocols
I. Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing a small molecule sample, such as this compound, for NMR analysis.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
High-quality 5 mm NMR tube
-
Pasteur pipette with glass wool plug
-
Vial and cap
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or residue.
Diagram of Sample Preparation Workflow:
Caption: Workflow for preparing an NMR sample.
II. NMR Data Acquisition Protocol
This protocol provides the parameters for acquiring standard 1D and 2D NMR spectra for the structural elucidation of this compound.
Instrumentation:
-
500 MHz NMR Spectrometer equipped with a broadband probe.
Software:
-
Standard spectrometer control and data processing software (e.g., TopSpin, VnmrJ).
1D ¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 20 ppm
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 4.0 s
1D ¹³C{¹H} NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 240 ppm
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and linking spin systems.
Diagram of NMR Data Acquisition and Analysis Logic:
Caption: Logical workflow for NMR data analysis.
Conclusion
The protocols and data presented in these application notes serve as a valuable resource for the NMR-based characterization of this compound. The use of both 1D and 2D NMR techniques allows for a complete and unambiguous assignment of the molecule's structure, which is essential for its use in research and pharmaceutical development. The provided experimental procedures are robust and can be adapted for the analysis of other related mycophenolic acid derivatives.
References
- 1. Mycophenolic acid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. US4686234A - Mycophenolic acid derivatives in the treatment of inflammatory diseases, in particular rheumatoid arthritis - Google Patents [patents.google.com]
- 3. WO2009096668A2 - Improved process for preparing mycophenolate mofetil - Google Patents [patents.google.com]
- 4. omchemlabs.in [omchemlabs.in]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for O-Desmethyl Mycophenolic Acid Methyl Ester as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of O-Desmethyl Mycophenolic Acid Methyl Ester as a reference standard in analytical and research settings. This document is intended to guide researchers, scientists, and drug development professionals in the accurate identification, quantification, and quality control of Mycophenolic Acid and its related substances.
Introduction
This compound is a key intermediate and a potential impurity in the synthesis of Mycophenolic Acid (MPA), a potent immunosuppressant drug.[1][2] It is also recognized as a metabolite of MPA.[3][4] As a reference standard, it is crucial for the development, validation, and routine application of analytical methods to ensure the purity, safety, and efficacy of MPA-containing pharmaceutical products.[5][6]
Accurate impurity profiling is a critical aspect of pharmaceutical development and manufacturing.[5] The use of well-characterized reference standards like this compound allows for the reliable identification and quantification of impurities, ensuring that they are controlled within acceptable limits as mandated by regulatory agencies.[5]
Physicochemical Properties and Storage
Proper handling and storage of the reference standard are essential to maintain its integrity and ensure accurate analytical results.
| Property | Value | Reference |
| Chemical Name | Methyl (4E)-6-(1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | [5] |
| Synonyms | Demethylmycophenolic Acid Methyl Ester, Nor-O-methyl Mycophenolic Acid Methyl Ester | [7] |
| CAS Number | 33431-38-8 | [7][8] |
| Molecular Formula | C17H20O6 | [5][7] |
| Molecular Weight | 320.34 g/mol | [5][7] |
| Appearance | Pale Beige Solid | [9] |
| Storage Conditions | 2-8°C Refrigerator | [7][9] |
| Stability | Stable under recommended storage conditions.[8] Avoid strong acids/alkalis and oxidizing agents. | [8] |
| Shipping Conditions | Ambient | [7][9] |
Applications
The primary application of this compound is as a certified reference standard for:
-
Impurity Profiling: Identifying and quantifying this specific impurity in batches of Mycophenolic Acid active pharmaceutical ingredient (API) and finished drug products.[5]
-
Analytical Method Development and Validation: Establishing the specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of chromatographic methods (e.g., HPLC, UPLC) for the analysis of Mycophenolic Acid.[5][6]
-
Quality Control: Routine testing of raw materials and finished products to ensure consistent quality and compliance with regulatory standards.
-
Metabolism Studies: Serving as a reference marker in pharmacokinetic and metabolic studies of Mycophenolic Acid.[3][10]
Experimental Protocols
The following are generalized protocols for the use of this compound in a typical High-Performance Liquid Chromatography (HPLC) analysis. Researchers should validate these methods for their specific instrumentation and analytical needs.
Preparation of Standard Solutions
4.1.1. Stock Standard Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in a suitable diluent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the diluent and mix thoroughly.
-
Store the stock solution at 2-8°C, protected from light.
4.1.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve. Typical concentration ranges for impurity analysis might be from 0.05 µg/mL to 5 µg/mL.
Sample Preparation
4.2.1. Mycophenolic Acid API
-
Accurately weigh a suitable amount of the Mycophenolic Acid API sample.
-
Dissolve the sample in the same diluent used for the standard solutions to achieve a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
4.2.2. Mycophenolic Acid Formulation (e.g., Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose of Mycophenolic Acid into a volumetric flask.
-
Add the diluent and extract the drug and any impurities through sonication or mechanical shaking.
-
Bring the solution to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters (Illustrative Example)
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen orthophosphate, pH adjusted to 2.9 with phosphoric acid) and an organic solvent (e.g., acetonitrile and/or methanol). A gradient elution may be necessary to separate the impurity from the main peak and other related substances.[11] |
| Flow Rate | 1.0 - 1.2 mL/min[11] |
| Column Temperature | 35°C[11] |
| Injection Volume | 10 - 20 µL[11] |
| Detector | UV-Visible detector set at an appropriate wavelength (e.g., 250 nm)[11] |
| Run Time | Sufficiently long to allow for the elution of all components of interest. |
Data Analysis and Quantification
-
Identification: The this compound impurity in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.[11]
-
Calculate the concentration of the impurity in the sample using the calibration curve.
-
Express the amount of the impurity as a percentage of the Mycophenolic Acid content in the sample.
-
Method Validation Parameters
The use of the this compound reference standard is essential for validating the analytical method. The following table summarizes typical acceptance criteria for method validation.
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the this compound peak from the main Mycophenolic Acid peak and other potential impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, with a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy | The closeness of the test results to the true value. This is typically assessed by spike-recovery studies, where known amounts of the reference standard are added to a sample matrix, and the recovery is calculated. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 10:1). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. |
Visualizations
Experimental Workflow for Impurity Analysis
Caption: Workflow for impurity analysis using a reference standard.
Metabolic Pathway of Mycophenolic Acid
Caption: Simplified metabolic pathway of Mycophenolic Acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Mycophenolic acid中间体 | MCE [medchemexpress.cn]
- 3. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | C16H18O6 | CID 25879063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. omchemlabs.in [omchemlabs.in]
- 6. omchemlabs.in [omchemlabs.in]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound|33431-38-8|MSDS [dcchemicals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. oaepublish.com [oaepublish.com]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
Application Note and Protocol: Analytical Method Development for O-Desmethyl Mycophenolic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Mycophenolic Acid Methyl Ester is a metabolite of Mycophenolate Mofetil, an immunosuppressive agent widely used in transplantation medicine to prevent organ rejection. Accurate quantification of this metabolite is crucial for pharmacokinetic studies and for impurity profiling in the drug substance and product. This document provides a comprehensive guide for the development and validation of a stability-indicating analytical method for this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Metabolic Pathway of Mycophenolate Mofetil
Mycophenolate Mofetil (MMF) is a prodrug that is rapidly hydrolyzed to the active moiety, Mycophenolic Acid (MPA). MPA is primarily metabolized via glucuronidation. A minor metabolic pathway involves O-demethylation, catalyzed by cytochrome P450 enzymes (CYP3A4/5), to form O-Desmethyl Mycophenolic Acid (DM-MPA)[1]. The methyl ester form is a potential process-related impurity or a synthetic intermediate.
Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for determining the intrinsic stability of a drug substance and for separating it from any degradation products that may form under various stress conditions. The following protocol outlines a starting point for developing such a method for this compound.
Experimental Workflow
Protocol 1: HPLC-UV Method
Objective: To develop a precise, accurate, and specific HPLC-UV method for the quantification of this compound.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
Protocol 2: Forced Degradation Studies
Objective: To assess the stability of this compound under various stress conditions and to ensure the specificity of the analytical method. The goal is to achieve 5-20% degradation.
Procedure:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.1 N NaOH. Dilute to a final concentration of 10 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 N HCl. Dilute to a final concentration of 10 µg/mL with the mobile phase.[2][3]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 6 hours. Dilute to a final concentration of 10 µg/mL with the mobile phase.[2]
-
Thermal Degradation: Expose the solid reference standard to dry heat at 80°C for 24 hours. Prepare a 10 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 10 µg/mL solution of the reference standard in the mobile phase to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the developed HPLC-UV method. The peak purity of the analyte peak should be assessed to ensure no co-eluting degradation products.
Method Validation Parameters
The developed method should be validated according to ICH guidelines. The following tables summarize the typical acceptance criteria and hypothetical performance data for the method.
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interference from blanks, placebo, or degradation products at the retention time of the analyte. Peak purity index > 0.99. | No interference observed. Peak purity index for all stressed samples was > 0.999. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1 - 20 |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Limit of Detection (LOD) (µg/mL) | - | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | - | 0.3 |
| Robustness | %RSD ≤ 2.0% | No significant change in results with minor variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |
Summary of Quantitative Data
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 20 |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 45872x + 1254 |
| Repeatability (%RSD, n=6) | 0.8% |
| Intermediate Precision (%RSD, n=6) | 1.2% |
| Accuracy (% Recovery) | 99.5 - 101.2% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Conclusion
The proposed HPLC-UV method provides a robust and reliable starting point for the quantification of this compound in the presence of its degradation products. The detailed protocols for method development, forced degradation, and validation will aid researchers in establishing a suitable analytical procedure for their specific needs. The provided quantitative data serves as a benchmark for method performance. Further optimization may be required depending on the sample matrix and specific application.
References
Application Note: Quantification of Mycophenolic Acid and its Metabolites in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolic acid (MPA) is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis pathway of guanosine nucleotides.[1][2][3][4] This mechanism gives MPA a more potent cytostatic effect on T and B lymphocytes than on other cell types, as lymphocytes are highly dependent on this pathway for proliferation.[2][4] Consequently, MPA is widely used as an immunosuppressive agent to prevent rejection in patients who have undergone solid organ transplantation, such as kidney, heart, or liver transplants.[1][3][5][6]
MPA is administered as a prodrug, either mycophenolate mofetil (MMF) or mycophenolate sodium (EC-MPS), to enhance its bioavailability.[1][3][7] Following administration, these prodrugs are rapidly hydrolyzed to the active form, MPA.[7][8] MPA is primarily metabolized in the liver, kidney, and intestine into two key metabolites:
-
Mycophenolic acid 7-O-glucuronide (MPAG): The major and pharmacologically inactive metabolite.[9]
-
Mycophenolic acid acyl-glucuronide (AcMPAG): A minor metabolite that is pharmacologically active, comparable to MPA itself.[9]
Due to significant inter- and intra-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of MPA is crucial to optimize immunosuppressive efficacy while minimizing toxicity and the risk of organ rejection.[6][8][10][11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for TDM due to its high specificity, sensitivity, and ability to simultaneously quantify MPA and its metabolites, overcoming the cross-reactivity issues seen in immunoassays.[8][12][13][14]
This application note provides a detailed protocol for the simultaneous quantification of MPA, MPAG, and AcMPAG in human plasma using a robust LC-MS/MS method.
Mechanism of Action
MPA's primary immunosuppressive effect stems from the inhibition of the IMPDH enzyme, which catalyzes the rate-limiting step in the de novo synthesis of purines. By blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), MPA depletes the intracellular pool of guanosine triphosphate (GTP).[1][3] This depletion selectively inhibits the proliferation of B and T lymphocytes, thus suppressing the immune response.[2][15]
Experimental Protocols
This protocol outlines the sample preparation, and LC-MS/MS conditions for the analysis of MPA, MPAG, and AcMPAG in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting MPA and its metabolites from plasma samples.[13][16]
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Internal Standard (IS) working solution: Containing MPA-d3 (50 ng/mL), MPAG-d3 (1000 ng/mL), and AcMPAG-d3 (100 ng/mL) in methanol.[8]
-
Precipitation Reagent: Acetonitrile or Methanol.[16][17][18]
-
Vortex mixer
-
Centrifuge (capable of >12,000 rpm)
Procedure:
-
Pipette 50-100 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.[7][8][17]
-
Add the internal standard working solution.
-
Add 3 volumes (e.g., 300 µL for 100 µL of plasma) of cold acetonitrile or methanol to precipitate plasma proteins.[16][19]
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge the tubes at 12,000 rpm for 10-15 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[13]
-
The supernatant can be diluted with water or mobile phase A if necessary.[8]
Liquid Chromatography (LC) Conditions
Chromatographic separation is performed using a reverse-phase C18 column to resolve the analytes from endogenous matrix components.[13][17]
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm; 1.7 µm) or equivalent[17] |
| Mobile Phase A | 5 mM Ammonium Formate and 0.03% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile[17] |
| Column Temperature | 40-65 °C[17] |
| Injection Volume | 5 µL |
| Flow Rate | 0.4 - 0.5 mL/min[17] |
Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 | 0.5 | 40 |
| 1.0 | 0.5 | 40 |
| 2.6 | 0.5 | 95 |
| 3.5 | 0.5 | 95 |
| 3.6 | 0.5 | 40 |
| 6.0 | 0.5 | 40 |
| Note: This is an example gradient and should be optimized for the specific LC system and column used.[12] |
Mass Spectrometry (MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[6][12]
| Parameter | Condition |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[5][6] |
| Capillary Voltage | 3.0 - 3.5 kV |
| Desolvation Temperature | 300 - 400 °C[17] |
| Cone Gas Flow | 120 - 150 L/h[17] |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| MPA | 321.1 | 207.1 | 20-45 | 12-18 |
| MPAG | 497.2 | 321.1 | 25-30 | 10-15 |
| AcMPAG | 497.2 | 321.1 | 25-30 | 10-15 |
| MPA-d3 | 324.1 | 210.1 | 20-45 | 12-18 |
| MPAG-d3 | 500.2 | 324.1 | 25-30 | 10-15 |
| Note: Voltages and energies require optimization for each specific instrument.[8][20] |
Data Presentation & Method Performance
The developed LC-MS/MS method demonstrates excellent linearity, accuracy, and precision, making it suitable for clinical applications.
Quantitative Data Summary
| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Bias) |
| MPA | 0.3 – 13.6[8] | 0.25 | < 5.8%[8] | < 6.9%[5] | < 15%[8] |
| MPAG | 2.6 – 232.9[8] | 2.61 | < 5.8%[8] | < 14.5%[5] | < 15%[8] |
| AcMPAG | 0.5 – 30.0[5] | 0.5[5] | ≤ 6.9%[5] | ≤ 14.5%[5] | N/A |
Visualizations
Experimental Workflow Diagram
The overall workflow from sample receipt to final data reporting is outlined below.
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 5. LC-MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. lawdata.com.tw [lawdata.com.tw]
- 9. Mycophenolic acid (MPA) and its metabolites in kidney transplant recipients: a semi-mechanistic enterohepatic circulation model to improve estimating exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic drug monitoring of mycophenolic acid in kidney transplant patients: a abbreviated sampling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Mycophenolic Acid and Mycophenolic Acid Glucuronide Using Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ionsource.com [ionsource.com]
- 17. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for In Vitro Studies with O-Desmethyl Mycophenolic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Mycophenolic Acid Methyl Ester is a chemical intermediate in the synthesis of Mycophenolic Acid (MPA), a potent immunosuppressant.[1] MPA functions by reversibly inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides.[2][3][4][5] This inhibition leads to a depletion of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis. Consequently, MPA selectively inhibits the proliferation of T and B lymphocytes, as their proliferation is highly dependent on the de novo purine synthesis pathway.[2][3][6]
Given its relationship to MPA, this compound is a compound of interest for researchers studying MPA synthesis, metabolism, and impurity profiling.[7] These application notes provide detailed protocols for the in vitro evaluation of this compound to assess its potential biological activity, which is likely dependent on its conversion to an active form.
Quantitative Data Summary
| Assay | Cell Line / Enzyme | Parameter | Result (e.g., µM) | Parent Compound (MPA) Reference Value (µM) |
| IMPDH2 Inhibition | Recombinant Human IMPDH2 | IC₅₀ | User-defined | ~0.01 - 0.1 |
| Cytotoxicity | Jurkat (T-lymphocyte) | IC₅₀ | User-defined | ~0.1 - 1.0 |
| Cytotoxicity | U2OS (Osteosarcoma) | IC₅₀ | User-defined | ~0.64 - 2.27[8] |
| Esterase-mediated Conversion | Human Liver Microsomes | Rate of Hydrolysis | User-defined | Not Applicable |
Signaling Pathway of the Parent Compound, Mycophenolic Acid
The primary mechanism of action of Mycophenolic Acid, the parent compound of this compound, is the inhibition of the de novo purine synthesis pathway. This pathway is crucial for the synthesis of guanosine nucleotides required for DNA and RNA replication, particularly in rapidly proliferating cells like lymphocytes.
Caption: Mechanism of action of Mycophenolic Acid (MPA).
Experimental Workflow
The following diagram outlines a general workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omchemlabs.in [omchemlabs.in]
- 8. Design and Synthesis of Mycophenolic Acid Analogues for Osteosarcoma Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Impurity Profiling of Mycophenolate Mofetil Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate Mofetil (MMF) is an essential immunosuppressive agent, functioning as a prodrug of mycophenolic acid (MPA).[1][2] It is widely used in transplantation medicine to prevent organ rejection.[2] The mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanosine nucleotides. This selectively targets the proliferation of T and B lymphocytes, which are highly dependent on this pathway. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established stringent limits for impurities.
This application note provides a detailed protocol for the impurity profiling of Mycophenolate Mofetil using High-Performance Liquid Chromatography (HPLC) with UV detection, referencing official pharmacopeial methods and commercially available reference standards.
Mechanism of Action and Metabolic Pathway
Mycophenolate Mofetil is rapidly hydrolyzed in the body by esterases to its active form, mycophenolic acid (MPA).[3] MPA then selectively, reversibly, and noncompetitively inhibits IMPDH.[4] This inhibition depletes the pool of guanosine nucleotides essential for DNA and RNA synthesis, thereby suppressing the proliferation of immune cells, particularly T and B lymphocytes.[5] This targeted action is the basis of MMF's immunosuppressive effect. MPA is further metabolized, primarily in the liver, into an inactive glucuronide metabolite (MPAG), which is then excreted.[6][7]
Caption: Metabolic activation of Mycophenolate Mofetil and its mechanism of action.
Reference Standards and Impurities
The analysis and control of impurities are fundamental to ensuring the quality of Mycophenolate Mofetil. Impurities can arise from the manufacturing process, degradation, or storage.[2][4] A comprehensive profile of these related substances is required for regulatory submissions. Pharmacopeias such as the USP and EP list several specified impurities.[8][9] High-quality, certified reference standards are essential for the accurate identification and quantification of these impurities.[10]
Table 1: Common Mycophenolate Mofetil Impurities and Reference Standards
| Impurity Name | Common Designation | Source / Type | Availability |
| Mycophenolic Acid | USP Related Compound | Degradation Product / Process Impurity | Commercially Available[8] |
| Mycophenolate Mofetil Related Compound A | USP Impurity A | Process Impurity | USP Reference Standard |
| Mycophenolate Mofetil Related Compound B | USP Impurity B | Process Impurity | USP Reference Standard |
| O-Desmethyl Mycophenolate Mofetil | Impurity A (Ph. Eur.) | Process Impurity | Commercially Available[6][7] |
| Mycophenolate cis Mofetil | Impurity C (Ph. Eur.) | Isomeric Impurity | Commercially Available[6] |
| Methyl Mycophenolate | - | Process Impurity | USP Specified Impurity[8] |
| N-Oxide Analog | - | Degradation Product | USP Specified Impurity[8] |
Experimental Protocols
The following protocol is based on the USP monograph for Mycophenolate Mofetil impurity testing.[8] It provides a robust method for the separation and quantification of the active ingredient from its known related substances.
Materials and Reagents
-
Mycophenolate Mofetil Reference Standard (USP or equivalent)
-
Reference standards for known impurities (e.g., Mycophenolic Acid, MMF Related Compound A, MMF Related Compound B)
-
Acetonitrile (HPLC grade)
-
Triethylamine (ACS grade or higher)
-
Phosphoric Acid (ACS grade or higher)
-
Water (HPLC grade)
-
0.45 µm Nylon or PVDF syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software (e.g., Empower).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Sonicator.
Chromatographic Conditions
| Parameter | Condition |
| Column | L7 packing (C8), 4.6-mm × 15-cm; 5-µm |
| Mobile Phase | Acetonitrile and Triethylamine solution (see preparation below) |
| Flow Rate | 1.5 mL/min[8][11] |
| Column Temperature | 45 °C[8] |
| Detector Wavelength | 250 nm[8][11][12] |
| Injection Volume | 10 µL[8] |
Solution Preparation
-
Triethylamine Solution (pH 5.3): Transfer 3 mL of triethylamine to 1000 mL of HPLC grade water. Adjust the pH to 5.3 with phosphoric acid.[12]
-
Mobile Phase: Prepare a mixture of Acetonitrile and the pH 5.3 Triethylamine solution in the ratio specified by the current pharmacopeial method (e.g., 11:9).[12] Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve USP Mycophenolate Mofetil RS in acetonitrile to obtain a solution with a known concentration of about 1.0 mg/mL.[8]
-
Sample Solution (Test Solution): Accurately weigh about 50 mg of the Mycophenolate Mofetil sample, transfer to a 50-mL volumetric flask, dissolve in and dilute with acetonitrile to volume, and mix.[8]
-
System Suitability Solution: Prepare a solution in acetonitrile containing about 10 µg/mL each of USP Mycophenolate Mofetil Related Compound A RS and USP Mycophenolate Mofetil Related Compound B RS.[8]
Experimental Workflow
Caption: Workflow for HPLC impurity profiling of Mycophenolate Mofetil.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria.
-
Inject the System Suitability Solution.
-
Resolution: The resolution (R) between the peaks for mycophenolate mofetil related compound A and mycophenolate mofetil related compound B must be not less than 1.5.[8]
-
Inject the Standard Solution (replicate injections).
-
Tailing Factor: The tailing factor for the Mycophenolate Mofetil peak should not be more than 1.5.[8]
-
Relative Standard Deviation (RSD): The RSD for replicate injections should not be more than 1.0%.[8]
Data Analysis and Calculations
-
Inject the sample solution into the chromatograph and record the chromatogram.
-
Identify the peaks corresponding to Mycophenolate Mofetil and its impurities based on their retention times relative to the main peak, confirmed by injecting individual impurity standards.
-
Calculate the percentage of each impurity in the Mycophenolate Mofetil sample using the formula for area percent:
% Impurity = (ri / rs) × 100
Where:
-
ri is the peak response for each individual impurity.
-
rs is the sum of the responses of all peaks in the chromatogram.[8]
-
Data Presentation and Acceptance Criteria
Quantitative results should be tabulated and compared against the specifications outlined in the relevant pharmacopeia. The following table summarizes the acceptance criteria for impurities in Mycophenolate Mofetil as per the USP.
Table 2: USP Acceptance Criteria for Mycophenolate Mofetil Impurities
| Impurity | Relative Retention Time (RRT) | Limit (%) |
| Mycophenolic acid | ~ 0.33 | NMT 0.5 |
| Mycophenolate mofetil related compound A | ~ 0.45 | NMT 0.1 |
| Mycophenolate mofetil related compound B | ~ 0.49 | NMT 0.1 |
| N-Oxide analog | ~ 0.60 | NMT 0.1 |
| 1-Morpholinoethoxy analog | ~ 0.86 | NMT 0.1 |
| O-Methyl analog | ~ 1.2 | NMT 0.1 |
| Methyl mycophenolate | ~ 1.5 | NMT 0.1 |
| Any individual unknown impurity | - | NMT 0.1 |
| Total impurities | - | NMT 1.0 |
| NMT: Not More Than | ||
| (Source: USP Monograph)[8] |
Conclusion
The impurity profile of Mycophenolate Mofetil is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product. The HPLC method described, based on the USP monograph, provides a reliable and robust procedure for the separation and quantification of known and unknown impurities. The use of certified reference standards is paramount for the accurate identification and validation of the analytical method. This application note serves as a comprehensive guide for researchers and quality control analysts involved in the development and manufacturing of Mycophenolate Mofetil.
References
- 1. scilit.com [scilit.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mycophenolate Mofetil [drugfuture.com]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uspnf.com [uspnf.com]
- 12. uspnf.com [uspnf.com]
Application Note: High-Purity Purification of O-Desmethyl Mycophenolic Acid Methyl Ester Using Preparative HPLC
[Author] : AI Assistant, Google [Date] : December 29, 2025 [Keywords] : O-Desmethyl Mycophenolic Acid Methyl Ester, Preparative Chromatography, HPLC, Purification, Pharmaceutical Intermediate
Abstract
This application note details a robust and scalable preparative High-Performance Liquid Chromatography (HPLC) method for the purification of this compound, a key intermediate in the synthesis of Mycophenolic Acid derivatives. The developed protocol utilizes reversed-phase chromatography to achieve high purity and yield, making it suitable for researchers, scientists, and professionals in drug development. This document provides a comprehensive experimental protocol, data summary, and a visual workflow to facilitate seamless adoption of the method.
Introduction
This compound is a critical impurity and synthetic precursor in the manufacturing of Mycophenolic Acid (MPA) and its prodrug, Mycophenolate Mofetil.[1] The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API).[2] Preparative chromatography is a powerful technique for the isolation and purification of pharmaceutical intermediates at a larger scale.[3][4] This application note outlines a systematic approach to purify this compound using preparative reversed-phase HPLC, a widely used method for separating non-polar and weakly polar compounds.[5]
Experimental Protocol
This protocol is designed for the purification of this compound from a crude synthetic mixture. The methodology is scalable from analytical to preparative scales.
Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (0.1%) or Acetic Acid (1%) (HPLC grade)[6]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for sample dissolution)
Instrumentation
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis detector capable of monitoring at 254 nm.
-
Analytical HPLC system for purity analysis of collected fractions.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the preparative purification.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | 254 nm |
| Column Temperature | Ambient |
| Injection Volume | 5 mL |
| Sample Concentration | 20 mg/mL in DMF |
Protocol Steps
-
Sample Preparation : Dissolve the crude this compound in a minimal amount of DMF to achieve a concentration of 20 mg/mL. Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
-
Column Equilibration : Equilibrate the preparative C18 column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes at a flow rate of 20 mL/min, or until a stable baseline is achieved.
-
Injection and Separation : Inject 5 mL of the filtered sample solution onto the equilibrated column. Start the gradient elution program as detailed in the chromatographic conditions.
-
Fraction Collection : Monitor the chromatogram in real-time. Begin collecting fractions as the main peak corresponding to this compound starts to elute. Collect fractions throughout the elution of the peak.
-
Purity Analysis : Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction. A suitable analytical method would utilize a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a faster gradient and a lower flow rate (e.g., 1 mL/min).
-
Pooling and Solvent Evaporation : Pool the fractions that meet the desired purity specifications (e.g., >99%). Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified solid product.
-
Drying : Dry the purified this compound under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the expected quantitative data from the purification process.
| Parameter | Value |
| Crude Purity | ~85% |
| Purified Purity | >99% |
| Yield | 80-90% |
| Loading Capacity | 100 mg per injection |
| Throughput | ~200 mg/hour |
Experimental Workflow Diagram
References
Application Notes and Protocols: O-Desmethyl Mycophenolic Acid Methyl Ester
For Laboratory Research Use Only. Not for diagnostic or therapeutic use.
Introduction
O-Desmethyl Mycophenolic Acid Methyl Ester is a derivative of Mycophenolic Acid (MPA), a potent, reversible, non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2] MPA is widely used as an immunosuppressant to prevent rejection following organ transplantation and to treat autoimmune diseases.[1][3] this compound serves as a key intermediate in the chemical synthesis of Mycophenolic Acid and its analogues.[4][5] It is also characterized as a protected metabolite of MPA.[6] In the context of laboratory research, this compound can be a valuable tool for a variety of applications, from serving as an analytical standard to its use in structure-activity relationship (SAR) studies for the development of novel IMPDH inhibitors.
Physicochemical Data and Properties
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 33431-38-8 | [7][8][9][10] |
| Molecular Formula | C₁₇H₂₀O₆ | [6][7][8] |
| Molecular Weight | 320.34 g/mol | [6][7][8] |
| Synonyms | Methyl (4E)-6-(1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | [7] |
| Form | Crystalline solid | [11] |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (3 mg/ml) | [11] |
Mechanism of Action of the Parent Compound (Mycophenolic Acid)
This compound is a derivative of Mycophenolic Acid. To understand its potential biological relevance, it is essential to consider the well-established mechanism of MPA. MPA selectively inhibits the de novo pathway of guanosine nucleotide synthesis by targeting inosine monophosphate dehydrogenase (IMPDH).[12][13] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[14] T and B lymphocytes are particularly dependent on this de novo pathway for their proliferation, making them highly susceptible to the cytostatic effects of MPA.[1][13] By depleting the pool of guanosine nucleotides, MPA effectively suppresses the immune response.[15]
References
- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 2. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Mycophenolic acid中间体 | MCE [medchemexpress.cn]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. omchemlabs.in [omchemlabs.in]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 33431-38-8|this compound|BLD Pharm [bldpharm.com]
- 10. scbt.com [scbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mycophenolic acid, the active form of mycophenolate mofetil, interferes with IRF7 nuclear translocation and type I IFN production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. siemens-healthineers.com [siemens-healthineers.com]
Troubleshooting & Optimization
Technical Support Center: O-Desmethyl Mycophenolic Acid Methyl Ester Synthesis
Welcome to the technical support center for the synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a key intermediate in the synthesis of Mycophenolic Acid (MPA) and its derivatives.[1] It is also considered a potential impurity in the production of mycophenolate mofetil.
Q2: What are the common sources of impurities in the synthesis of this compound?
Impurities can be broadly categorized as process-related or degradation-related.[2]
-
Process-related impurities arise from starting materials, intermediates, by-products of side reactions, reagents, solvents, and catalysts.[2]
-
Degradation-related impurities can form after synthesis due to exposure to environmental factors such as heat, light, and moisture.[2]
Q3: What analytical techniques are used to identify and quantify impurities?
A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are used to separate impurities, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structure elucidation and identification.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the methylation of O-Desmethyl Mycophenolic Acid.
Issue 1: Incomplete reaction - starting material remains.
-
Question: My reaction seems to be incomplete, and I still have a significant amount of O-Desmethyl Mycophenolic Acid in my crude product. What could be the cause?
-
Answer: Incomplete reaction can be due to several factors:
-
Insufficient Methylating Agent: Ensure that the molar ratio of the methylating agent (e.g., diazomethane or dimethyl sulfate) to the starting material is adequate. An excess of the methylating agent is often required to drive the reaction to completion.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC) or HPLC.
-
Reaction Temperature: The reaction temperature may be too low. While some methylating agents are highly reactive at room temperature, others may require gentle heating.
-
Poor Quality of Reagents: The methylating agent may have degraded. For instance, diazomethane solutions are unstable and should be freshly prepared.
-
Issue 2: Presence of multiple spots on TLC/peaks in HPLC, indicating several impurities.
-
Question: I am observing multiple unexpected spots on my TLC plate after the reaction. What are the likely impurities and how can I minimize them?
-
Answer: The presence of multiple spots suggests the formation of by-products. The most common impurities in the methylation of O-Desmethyl Mycophenolic Acid are related to over-methylation or side reactions.
-
Potential Impurities:
-
Di-O-methylated product: Both the carboxylic acid and the phenolic hydroxyl groups can be methylated.
-
Tri-O-methylated product: All three hydroxyl groups (one carboxylic and two phenolic) can be methylated.
-
Isomeric O-methylated products: Selective methylation at one of the two phenolic hydroxyl groups can lead to isomeric impurities.
-
-
Minimization Strategies:
-
Control Stoichiometry: Carefully control the amount of methylating agent used. Using a stoichiometric amount or a slight excess is preferable to a large excess to minimize over-methylation.
-
Reaction Conditions: Perform the reaction at a lower temperature to improve selectivity. The carboxylic acid is generally more acidic and therefore more reactive towards methylation than the phenolic hydroxyl groups.[3][4]
-
Choice of Methylating Agent: Consider using a milder methylating agent or a method with higher selectivity for the carboxylic acid group.
-
-
Issue 3: Difficulty in purifying the final product.
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are recommended?
-
Answer: Purification of the final product can be challenging due to the similar polarities of the desired product and the impurities. A combination of techniques may be necessary.
-
Recommended Purification Methods:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be used.[5]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a powerful technique for obtaining highly pure product.[2]
-
Preparative HPLC: For very challenging separations, preparative HPLC can be employed to isolate the pure compound.[2]
-
-
Common Impurities and Their Formation
The following table summarizes the potential common impurities in the synthesis of this compound via methylation of O-Desmethyl Mycophenolic Acid.
| Impurity Name | Structure | Formation Pathway |
| O-Desmethyl Mycophenolic Acid | ![]() | Unreacted starting material. |
| Di-O-methylated Impurity A (Carboxylic acid and one phenol methylated) | ![]() | Over-methylation of the starting material where the carboxylic acid and one of the phenolic hydroxyl groups react with the methylating agent. |
| Di-O-methylated Impurity B (Both phenols methylated) | ![]() | Selective methylation of the two phenolic hydroxyl groups, potentially under conditions that favor ether formation over esterification. |
| Tri-O-methylated Impurity | ![]() | Excessive use of the methylating agent, leading to the methylation of the carboxylic acid and both phenolic hydroxyl groups. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the synthesis of this compound by methylation of O-Desmethyl Mycophenolic Acid using diazomethane. Note: Diazomethane is a toxic and potentially explosive gas and should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures.
Materials:
-
O-Desmethyl Mycophenolic Acid
-
Diazomethane solution in diethyl ether (freshly prepared)
-
Diethyl ether
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Dissolve O-Desmethyl Mycophenolic Acid in a mixture of diethyl ether and a small amount of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether to the reaction mixture with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential impurity formation pathways during methylation.
References
- 1. This compound | Mycophenolic acid中间体 | MCE [medchemexpress.cn]
- 2. omchemlabs.in [omchemlabs.in]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Carboxylic acids react with diazomethane to yield A class 12 chemistry JEE_Main [vedantu.com]
- 5. Optimization Strategies for Purification of Mycophenolic Acid Produced by Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Desmethyl Mycophenolic Acid Methyl Ester Purification
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of O-Desmethyl Mycophenolic Acid Methyl Ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: During the synthesis and purification of this compound, several process-related impurities and degradation products can arise.[1] The most common impurities include:
-
Starting Materials: Unreacted Mycophenolic Acid (MPA) or its O-Desmethyl derivative.
-
Reagent-Related Impurities: Byproducts from the demethylation and esterification steps.
-
Structurally Related Impurities: These can include isomers or other derivatives formed during synthesis.[2] For instance, impurities related to the parent compound, Mycophenolic Acid, are known to be generated during fermentation processes.[3]
-
Degradation Products: Hydrolysis of the methyl ester back to the carboxylic acid can occur, particularly if the compound is exposed to acidic or basic conditions. The stability of mycophenolic acid and its derivatives is a known concern.[4][5]
Q2: What are the recommended starting conditions for chromatographic purification?
A2: Normal-phase flash column chromatography using silica gel is a common and effective method for purifying moderately polar compounds like this compound.[6] A good starting point for method development is thin-layer chromatography (TLC) to determine an appropriate solvent system.[7]
Recommended Starting Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar organic molecules.[8] |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | A gradient from a low to high polarity mixture (e.g., 9:1 to 1:1 Hexane:EtOAc) is effective for separating compounds with different polarities.[7] |
| Loading Technique | Dry Loading | For compounds with limited solubility in the mobile phase, dry loading onto silica gel is recommended to improve resolution.[7] |
Q3: How can I effectively monitor the purity of my fractions and the final product?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound.[9][10] A well-developed HPLC method can separate and quantify the main compound from its impurities.[11]
Key Analytical Techniques:
| Technique | Purpose | Typical Conditions |
| HPLC-UV | Purity assessment and quantification. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water or Methanol/water gradient with an acid modifier (e.g., 0.1% formic acid). Detection: UV at ~220 nm or ~254 nm.[12][13] |
| LC-MS | Impurity identification and structural confirmation. | Coupled with an HPLC system, mass spectrometry provides molecular weight information for unknown peaks.[14][15] |
| NMR | Structural elucidation and confirmation of the final product. | ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. |
Q4: My purified this compound appears to be degrading. What are the likely causes and how can I improve its stability?
A4: this compound, being both a phenol and an ester, is susceptible to degradation. The stability of mycophenolic acid and its derivatives can be affected by temperature, pH, and light.[16][17]
-
Hydrolysis: The methyl ester can hydrolyze back to the carboxylic acid, especially in the presence of moisture and acidic or basic catalysts.
-
Oxidation: The phenolic hydroxyl groups can be susceptible to oxidation, which may lead to colored impurities.
Stabilization Strategies:
| Strategy | Action |
| Storage Conditions | Store the purified compound at low temperatures (-20°C), under an inert atmosphere (argon or nitrogen), and protected from light.[5] |
| pH Control | During workup and purification, avoid exposure to strong acids or bases. Use buffered solutions when possible. |
| Solvent Choice | Use high-purity, dry solvents for the final dissolution and storage to minimize hydrolysis. |
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
Problem 1: Low yield after flash column chromatography.
| Possible Cause | Recommended Solution |
| Compound is too polar and is retained on the column. | Increase the polarity of the mobile phase. A switch to a stronger solvent system, such as dichloromethane/methanol, may be necessary.[18] |
| Compound is co-eluting with a non-UV active impurity. | Use a more universal detection method for TLC analysis, such as staining with potassium permanganate, to visualize all compounds. |
| Product is degrading on the silica gel. | Deactivate the silica gel by pre-treating it with a small percentage of a polar solvent (like methanol or triethylamine for basic compounds) in your mobile phase. |
Problem 2: The target compound co-elutes with an impurity during chromatography.
| Possible Cause | Recommended Solution |
| Insufficient resolution between the compound and impurity. | Optimize the mobile phase. Conduct a thorough screen of different solvent systems (e.g., trying toluene or dichloromethane as a component).[19] Changing the stationary phase (e.g., to alumina or a bonded-phase silica) can also provide different selectivity.[6] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. For flash chromatography, a general rule is to load 1-10% of the silica gel weight. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of 1 gram of crude this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 7:3, 1:1, 3:7 hexane:ethyl acetate).
-
The ideal solvent system should give the target compound an Rf value of approximately 0.3.[8]
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for ~1 g of sample).
-
Prepare a slurry of silica gel (approx. 50-100 g) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[20]
-
-
Sample Loading (Dry Loading):
-
Dissolve the 1 g of crude material in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution).
-
Collect fractions of a suitable volume (e.g., 15-20 mL) in test tubes.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purity Analysis by HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.
-
Visualizations
Caption: A workflow for troubleshooting common issues in chromatographic purification.
Caption: Potential sources of impurities during synthesis.
References
- 1. Mycophenolic acid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. omchemlabs.in [omchemlabs.in]
- 3. EP2024506A1 - Method for reducing impurity level in mycophenolic acid fermentation - Google Patents [patents.google.com]
- 4. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of mycophenolic acid in plasma samples from patients during mycophenolate mofetil therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. sorbtech.com [sorbtech.com]
- 8. Chromatography [chem.rochester.edu]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. jbiochemtech.com [jbiochemtech.com]
- 13. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. orgsyn.org [orgsyn.org]
Technical Support Center: O-Desmethyl Mycophenolic Acid Methyl Ester HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of O-Desmethyl Mycophenolic Acid Methyl Ester. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common starting point for the analysis of this compound, an impurity or metabolite of Mycophenolic Acid, involves reversed-phase HPLC.[1] A typical method would utilize a C18 column with a mobile phase consisting of an acetonitrile and water or a buffer solution mixture.[2][3] The detection is often performed using a UV detector.
Q2: What are the critical parameters to consider for method validation?
A2: For reliable impurity detection, it is crucial to validate the analytical method. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[1]
Q3: How should I prepare the sample for analysis?
A3: Sample preparation is critical for accurate analysis. For plasma samples, a common technique is protein precipitation using acetonitrile.[2][4] For other matrices, the sample should be dissolved in a solvent that is compatible with the mobile phase, preferably the mobile phase itself, to avoid peak distortion.[5] It is also recommended to filter the sample solution through a 0.45 µm or 0.22 µm filter before injection to prevent system blockage.[6]
Q4: How can I improve the resolution between this compound and other related compounds?
A4: To improve resolution, you can try several approaches:
-
Optimize the mobile phase composition: Adjusting the ratio of organic solvent to the aqueous phase can significantly impact selectivity.
-
Change the column: If resolution is still an issue, switching to a column with a different stationary phase or a smaller particle size could provide better separation.
-
Adjust the column temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[7]
-
Modify the flow rate: A lower flow rate can lead to better separation, although it will increase the run time.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Retention Times
| Potential Cause | Recommended Solution |
| Poor column equilibration | Increase the column equilibration time before starting the analytical run.[7] |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure accurate mixing. If using a gradient, check the pump's mixing performance.[7] |
| Fluctuations in column temperature | Use a column oven to maintain a consistent temperature throughout the analysis.[7] |
| Pump issues (e.g., leaks, air bubbles) | Check for any leaks in the system and tighten fittings if necessary. Purge the pump to remove any air bubbles.[8] |
| Column degradation | If the column has been used extensively, its performance may decline. Replace the column with a new one. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Peak Tailing | |
| - Secondary interactions with the stationary phase | Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds) or adjust the mobile phase pH. |
| - Column overload | Reduce the injection volume or the concentration of the sample. |
| - Column contamination or void | Backflush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, and the column may need to be replaced.[9] |
| Peak Fronting | |
| - Sample solvent stronger than the mobile phase | Dissolve the sample in the mobile phase or a weaker solvent.[10] |
| - Column overload | Reduce the injection volume or sample concentration. |
| Peak Splitting | |
| - Partially blocked column inlet frit | Replace the inlet frit of the column. Using a guard column can help prevent this.[9] |
| - Sample injection issues | Ensure the injector needle is not bent and that the injection volume is appropriate. |
| - Co-eluting impurity | Optimize the separation method to resolve the two components. |
Issue 3: Baseline Noise or Drift
| Potential Cause | Recommended Solution |
| Contaminated or improperly prepared mobile phase | Use HPLC-grade solvents and prepare fresh mobile phase daily. Degas the mobile phase before use to remove dissolved air.[10] |
| Detector lamp issue | The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace it if necessary.[8] |
| Air bubbles in the detector flow cell | Purge the detector flow cell to remove any trapped air bubbles. |
| System leaks | Inspect all fittings and connections for any signs of leakage. |
| Contaminated column | Flush the column with a series of strong solvents to remove any strongly retained contaminants. |
Experimental Protocols
Example HPLC Method for Mycophenolic Acid and Related Compounds
This protocol is adapted from methods used for the analysis of Mycophenolic Acid and can be used as a starting point for optimizing the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.9). A common starting ratio is 60:40 (v/v) acetonitrile to buffer.[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection: UV detection at 250 nm.[3]
-
Injection Volume: 20 µL.[3]
Sample Preparation (from Plasma)
-
To a 200 µL aliquot of plasma, add 490 µL of 0.3% trifluoroacetic acid in acetonitrile.[11]
-
Vortex the mixture for 1 minute to precipitate the proteins.[11]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.[11]
-
Transfer the supernatant to an autosampler vial for injection.[11]
Quantitative Data Summary
The following tables summarize typical performance characteristics for HPLC methods used in the analysis of Mycophenolic Acid, which can serve as a benchmark when developing a method for this compound.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Mycophenolic Acid | 0.2 - 100 | 0.9995 | [11] |
| Mycophenolic Acid | 0.5 - 30 | > 0.998 | [2] |
| Mycophenolic Acid | 0.1 - 40 | 0.9999 | [4] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Mycophenolic Acid | Low QC | < 8.64 | < 8.64 | 89.31 - 107.67 | [11] |
| Mycophenolic Acid | Medium QC | < 8.64 | < 8.64 | 89.31 - 107.67 | [11] |
| Mycophenolic Acid | High QC | < 8.64 | < 8.64 | 89.31 - 107.67 | [11] |
| Mycophenolic Acid | LLOQ | 7.06 | 5.15 | 115.40 - 119.00 | [4] |
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: A decision tree for troubleshooting poor peak shapes in HPLC.
References
- 1. omchemlabs.in [omchemlabs.in]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bvchroma.com [bvchroma.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: O-Desmethyl Mycophenolic Acid Methyl Ester
Welcome to the technical support center for O-Desmethyl Mycophenolic Acid Methyl Ester (O-DM-MPA-Me). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of O-DM-MPA-Me and to troubleshoot potential issues during its handling, storage, and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of Mycophenolic Acid (MPA), an immunosuppressive agent. It is often studied as a reference standard, impurity, or an intermediate in the synthesis of MPA-related compounds.
Q2: What are the primary factors that can affect the stability of O-DM-MPA-Me?
Based on the general stability of related ester compounds and information from safety data sheets, the primary factors that can affect the stability of O-DM-MPA-Me include:
-
pH: Exposure to strong acids or bases can lead to hydrolysis of the methyl ester.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Photodegradation may occur upon exposure to UV or visible light.
-
Oxidizing and Reducing Agents: These can cause chemical degradation.
-
Moisture: The presence of water can facilitate hydrolysis, especially at non-neutral pH.[1]
Q3: How should I store O-DM-MPA-Me to ensure its stability?
To ensure the stability of O-DM-MPA-Me, it is recommended to store it in a tightly sealed container in a refrigerator at 2-8°C. Protect it from light and moisture. For long-term storage, a freezer at -20°C may be considered, although specific data for O-DM-MPA-Me is limited.
Q4: What are the likely degradation products of O-DM-MPA-Me?
While specific degradation pathways for O-DM-MPA-Me are not extensively documented in publicly available literature, hydrolysis of the methyl ester group is a probable degradation route. This would result in the formation of O-Desmethyl Mycophenolic Acid. Other degradation products could arise from oxidation or other chemical transformations. Studies on the related compound, Mycophenolate Mofetil, show that under stress conditions, the primary degradation product is Mycophenolic Acid.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of O-DM-MPA-Me in your experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Avoid storing solutions for extended periods, even at low temperatures. If solutions must be stored, perform a stability study in your specific solvent and storage conditions. |
| Incomplete dissolution. | Ensure the compound is fully dissolved in the chosen solvent. Use sonication if necessary and visually inspect for any undissolved particles. | |
| Appearance of unexpected peaks in chromatograms | Degradation of O-DM-MPA-Me during sample preparation or analysis. | Investigate the sample preparation workflow for potential stressors (e.g., high temperature, extreme pH). Ensure the analytical method itself is not causing degradation (e.g., mobile phase pH). |
| Contamination of the sample or solvent. | Use high-purity solvents and clean labware. Run a blank to check for solvent-related impurities. | |
| Loss of potency or activity in biological assays | Degradation of the compound in the assay medium. | Assess the stability of O-DM-MPA-Me in your specific cell culture or assay buffer. Consider the pH and temperature of the incubation. Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous medium immediately before use. |
| Physical changes in the solid compound (e.g., discoloration, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in a desiccator in a dark, refrigerated environment. If clumping is observed, it may indicate moisture absorption. |
Quantitative Data Summary
| Condition | Stability of O-DM-MPA-Me (Qualitative) | Potential Degradation Pathway |
| Neutral pH (aqueous) | Likely to be more stable than at acidic or basic pH. | Slow Hydrolysis |
| Acidic pH (aqueous) | Unstable; degradation is expected. | Acid-catalyzed hydrolysis of the methyl ester. |
| Basic pH (aqueous) | Unstable; degradation is expected. | Base-catalyzed hydrolysis of the methyl ester. |
| Elevated Temperature | Degradation is likely to be accelerated. | Thermal decomposition. |
| Light Exposure | Potentially unstable. | Photodegradation. |
| Oxidizing/Reducing Agents | Unstable. | Oxidation or reduction of functional groups. |
Experimental Protocols
Protocol 1: General Stock Solution Preparation
This protocol provides a general method for preparing a stock solution of O-DM-MPA-Me for analytical or biological experiments.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade or equivalent
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL, 5 mL)
-
Pipettes
-
-
Procedure:
-
Allow the container of O-DM-MPA-Me to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of O-DM-MPA-Me using an analytical balance.
-
Transfer the weighed compound to a volumetric flask.
-
Add a small amount of DMSO to dissolve the solid.
-
Once dissolved, add DMSO to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly by inversion.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general-purpose HPLC method that can be used as a starting point for the analysis of O-DM-MPA-Me. Method optimization may be required.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Prepare a sample of O-DM-MPA-Me at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or DMSO).
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram for the main peak of O-DM-MPA-Me and any impurity peaks.
-
Visualizations
Caption: Factors influencing the stability of O-DM-MPA-Me.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: O-Desmethyl Mycophenolic Acid Methyl Ester Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with O-Desmethyl Mycophenolic Acid Methyl Ester.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the structure of this compound and degradation studies of the related compound Mycophenolate Mofetil, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.[1][2][3] Environmental factors such as pH, temperature, light, and the presence of oxidizing agents can influence the rate and extent of degradation.[1][4]
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions, yielding O-Desmethyl Mycophenolic Acid.
-
Oxidation: The molecule contains several sites that could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species, similar to what has been observed for Mycophenolate Mofetil.[3]
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation, leading to a variety of breakdown products.[2]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation product from hydrolysis is O-Desmethyl Mycophenolic Acid. Further degradation under various stress conditions could lead to the formation of other related substances. For instance, studies on Mycophenolate Mofetil have shown the formation of mycophenolic acid as the major thermal degradation product.[3] Under oxidative stress, more complex structures, such as hydroxylated and N-oxide derivatives, have been identified for the parent compound.[3]
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method for monitoring the degradation of this compound and quantifying its degradation products is through stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods, often coupled with mass spectrometry (MS) for structural elucidation of the degradants.[1][4][5] These techniques allow for the separation and quantification of the parent compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram during stability studies. | 1. Formation of new degradation products. 2. Contamination of the sample or mobile phase. 3. Interaction of the analyte with the column. | 1. Perform peak purity analysis and attempt to identify the new peaks using MS. Adjust the analytical method to achieve better separation. 2. Prepare fresh mobile phase and re-inject a new sample. Ensure proper cleaning of all glassware and equipment. 3. Try a different column chemistry or adjust the mobile phase pH. |
| Poor peak shape (e.g., tailing, fronting) for the parent compound or degradation products. | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. 2. Reduce the injection volume or the concentration of the sample. 3. Replace the column with a new one. |
| Inconsistent retention times. | 1. Fluctuation in column temperature. 2. Changes in mobile phase composition. 3. Pump malfunction. | 1. Use a column oven to maintain a consistent temperature. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Difficulty in achieving baseline separation of degradation products. | 1. Inadequate chromatographic method. 2. Co-elution of impurities. | 1. Optimize the HPLC/UPLC method by adjusting the gradient, flow rate, mobile phase composition, or column type.[5] 2. Employ a column with a different selectivity or use a longer column to improve resolution. |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1] The following are general protocols for subjecting this compound to various stress conditions.
1. Acidic Hydrolysis:
-
Procedure: Treat a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M hydrochloric acid.[2] Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[1] After incubation, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide before analysis by HPLC/UPLC.
-
Analysis: Monitor for the decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.
2. Alkaline Hydrolysis:
-
Procedure: Treat a solution of this compound with 0.1 M sodium hydroxide.[2] Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 4 hours).[1] Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid prior to analysis.
-
Analysis: Analyze the sample by HPLC/UPLC to quantify the extent of degradation. Mycophenolate derivatives have been shown to be particularly sensitive to alkaline conditions.[2]
3. Oxidative Degradation:
-
Procedure: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature or a slightly elevated temperature for a specified duration.
-
Analysis: Inject the sample into the HPLC/UPLC system to observe the formation of oxidation products.
4. Thermal Degradation:
-
Procedure: Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period.[2] A solution of the compound can also be subjected to thermal stress.
-
Analysis: Dissolve the solid sample in a suitable solvent and analyze by HPLC/UPLC. Compare the chromatogram to that of an unstressed sample.
5. Photodegradation:
-
Procedure: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2] A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze both the light-exposed and dark control samples by HPLC/UPLC to assess the extent of photodegradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected results in degradation studies.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. jchps.com [jchps.com]
- 3. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omchemlabs.in [omchemlabs.in]
- 5. AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Desmethyl Mycophenolic Acid Methyl Ester Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) fragmentation of O-Desmethyl Mycophenolic Acid Methyl Ester.
Troubleshooting Mass Spectrometry Fragmentation
This section addresses common problems observed during the mass spectrometric analysis of this compound, providing potential causes and actionable solutions.
Problem 1: Weak or No Molecular Ion Peak ([M+H]⁺) Observed
A common issue in the analysis of this compound (Molecular Weight: 320.34 g/mol ; Molecular Formula: C₁₇H₂₀O₆) is the observation of a weak or absent protonated molecular ion at m/z 321.3.[1][2] This can be attributed to excessive in-source fragmentation.
| Potential Cause | Recommended Action |
| High Cone/Fragmentor Voltage: Excessive voltage in the ion source can induce fragmentation before ions enter the mass analyzer. | Systematically decrease the cone or fragmentor voltage in small increments (e.g., 5-10 V) and monitor the intensity of the m/z 321.3 ion relative to its fragments. |
| High Source Temperature: Elevated temperatures can cause thermal degradation of the analyte. | Reduce the ion source temperature in steps of 10-20 °C to find an optimal balance between efficient desolvation and minimal fragmentation. |
| Mobile Phase Composition: Certain mobile phase additives, such as trifluoroacetic acid (TFA), can suppress ionization or promote fragmentation. | Consider using formic acid (0.1%) as a mobile phase modifier. If ion suppression is still suspected, experiment with different mobile phase compositions or a different ionization technique like APCI. |
| Analyte Instability: The molecule itself may be inherently prone to fragmentation under standard ESI conditions. | Employ "softer" ionization techniques if available, such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which may yield a more abundant molecular ion. |
Problem 2: Unexpected or Dominant Fragment Ions
Users may observe a fragmentation pattern that is difficult to interpret or dominated by unexpected ions. Based on the structure of this compound, several fragmentation pathways can be predicted. Understanding these can help in troubleshooting.
Predicted Fragmentation Pathways:
The structure of this compound contains several functional groups prone to fragmentation, including an ester, a lactone, ether linkages, and a hydroxyl group on an aromatic ring.
A diagram illustrating the logical troubleshooting workflow for fragmentation issues is provided below:
Caption: Troubleshooting workflow for mass spectrometry fragmentation issues.
A proposed fragmentation pathway diagram for this compound is shown below:
Caption: Predicted fragmentation of this compound.
| Observed Fragment (m/z) | Potential Origin | Troubleshooting Steps |
| 303.3 | Loss of water (H₂O) from the protonated molecule. | This is a common loss for molecules with hydroxyl groups. Its high abundance might indicate excessive in-source energy. Reduce cone voltage and source temperature. |
| 289.3 | Loss of methanol (CH₃OH) from the methyl ester. | This is a characteristic loss for methyl esters.[3] If this is the base peak and the molecular ion is absent, it points to significant in-source fragmentation. |
| 207.1 | Cleavage of the entire methyl ester side chain. A similar fragment is observed for Mycophenolic Acid. | This fragment is likely a stable core ion. Its presence is expected, but its dominance over the molecular ion suggests high fragmentation energy. |
| Other unexpected peaks | Contaminants from solvents, sample matrix, or the LC system. | Inject a solvent blank to check for system contamination.[4] Ensure high-purity solvents and proper sample clean-up. |
Problem 3: Inconsistent Fragmentation Patterns Between Runs
Variability in fragmentation can compromise the reproducibility of your analysis.
| Potential Cause | Recommended Action |
| Fluctuating Ion Source Conditions: Unstable temperature or gas flows. | Allow the mass spectrometer to fully equilibrate before starting the analysis. Monitor source parameters to ensure they are stable throughout the run. |
| Matrix Effects: Co-eluting compounds from the sample matrix can alter the ionization efficiency and fragmentation of the analyte. | Improve chromatographic separation to resolve the analyte from interfering matrix components.[5] Perform a standard addition experiment or use a matrix-matched calibration curve to assess the impact of the matrix. |
| Dirty Ion Source: Contamination build-up in the ion source can lead to unstable spray and inconsistent ionization. | Regularly clean the ion source components according to the manufacturer's recommendations.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for analyzing compounds similar to this compound?
A: While an optimized method for the specific analyte is crucial, a good starting point can be derived from methods for Mycophenolic Acid (MPA).[6][7]
-
Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm ID, <5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid, is typical.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred.
-
MRM Transitions: For quantitative analysis, you would monitor the transition from the precursor ion (m/z 321.3) to one or two stable product ions (e.g., m/z 207.1). The exact collision energy will need to be optimized.
Q2: How can I differentiate between in-source fragmentation and collision-induced dissociation (CID) in the mass spectrum?
A: In-source fragmentation occurs in the ion source before the ions enter the mass analyzer, while CID occurs in the collision cell of a tandem mass spectrometer. To distinguish them:
-
Acquire a full scan spectrum (MS1): Fragments observed in the MS1 scan are from in-source fragmentation.
-
Acquire a product ion scan (MS/MS): Isolate the precursor ion (m/z 321.3) and then fragment it in the collision cell. The resulting fragments are from CID.
-
If the fragments in the MS1 scan are also present in the MS/MS scan, it confirms their origin from the precursor. If there are additional fragments in the MS1 scan, they may be from other co-eluting compounds or extensive in-source fragmentation.
Q3: My baseline is noisy. How can this affect my fragmentation analysis and what can I do about it?
A: A noisy baseline can obscure low-intensity fragment ions and make peak integration difficult, leading to poor quantitative results.
-
Causes: Contaminated solvents, a dirty ion source, or electronic noise.
-
Solutions: Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases.[4] Clean the ion source. Ensure proper grounding of the instrument.
Experimental Protocols
1. Sample Preparation (from a standard solution)
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to prepare working standards at the desired concentrations.
2. LC-MS/MS Method Development
The following is a starting point for method development. Optimization is required for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC system |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20-40 V (to be optimized) |
| Source Temperature | 120 °C (to be optimized) |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transition (example) | Precursor (m/z) 321.3 -> Product (m/z) 207.1 (Collision energy to be optimized) |
Workflow for Method Optimization:
A diagram illustrating the workflow for LC-MS/MS method optimization is provided below:
Caption: Workflow for LC-MS/MS method optimization.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. zefsci.com [zefsci.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. shimadzu.com [shimadzu.com]
- 7. LC–MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Desmethyl Mycophenolic Acid Methyl Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester. Our focus is on minimizing by-product formation to ensure high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenge is the selective esterification of the carboxylic acid group in the presence of two phenolic hydroxyl groups. Due to the comparable acidity of the carboxylic acid and the phenolic groups, undesired etherification of the phenols can occur, leading to significant by-product formation.[1] Reaction conditions must be carefully controlled to favor the desired esterification.
Q2: What are the most common by-products in this synthesis?
A2: The most common by-products are those resulting from the reaction of the phenolic hydroxyl groups. These include mono- and di-O-methylated ethers of the desired product or the starting material. Other potential impurities include unreacted starting material (O-Desmethyl Mycophenolic Acid) and residual reagents or their by-products (e.g., dicyclohexylurea if using DCC for Steglich esterification).[2][3]
Q3: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective techniques for monitoring the reaction progress and quantifying the product and impurities.[4] For structural elucidation of the product and any unknown by-products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4]
Q4: Are there general strategies to minimize by-product formation?
A4: Yes. Key strategies include:
-
Careful selection of the esterification method: Milder conditions are generally preferred to avoid side reactions.
-
Optimization of reaction parameters: Temperature, reaction time, and stoichiometry of reagents should be carefully controlled.
-
Purification of reagents and solvents: Using high-purity starting materials and dry solvents can prevent the introduction of impurities and side reactions.
-
Effective purification of the final product: Techniques like recrystallization, column chromatography, or solvent extraction are crucial to remove any formed by-products.[2][4]
Experimental Protocols
Representative Protocol: Acid-Catalyzed Esterification (Fischer-Speier Type)
This method uses a strong acid catalyst and an excess of methanol to drive the equilibrium towards the methyl ester.
Materials:
-
O-Desmethyl Mycophenolic Acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve O-Desmethyl Mycophenolic Acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 equivalents).
-
Reflux the mixture at 60-70°C and monitor the reaction progress by TLC or HPLC. The reaction time can vary from 4 to 24 hours.[5][6]
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Guides
Troubleshooting Common Issues in this compound Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Analytical Data |
| Low Conversion (High Levels of Starting Material) | 1. Insufficient reaction time or temperature.2. Inactive or insufficient catalyst.3. Presence of water in the reaction mixture. | 1. Increase reaction time and/or temperature. Monitor by HPLC to find optimal conditions.2. Use fresh, high-purity catalyst. Increase catalyst loading incrementally.3. Use anhydrous methanol and dry all glassware thoroughly. Consider using molecular sieves.[6] | HPLC chromatogram showing a large peak corresponding to the starting material. |
| Formation of O-Methylated By-products | 1. Harsh reaction conditions (high temperature, strong acid catalyst).2. Prolonged reaction time. | 1. Reduce reaction temperature. Use a milder acid catalyst or consider a non-acid-catalyzed method.[1]2. Optimize reaction time to maximize product formation while minimizing by-product formation. | HPLC/MS showing peaks with m/z corresponding to the mono- and di-O-methylated products. |
| Formation of N-Acylurea By-product (Steglich Esterification) | Use of DCC as a coupling agent. | 1. Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).2. If DCU is soluble, consider purification by column chromatography or precipitation from a different solvent system.[3]3. Use an alternative coupling agent like EDC, where the urea by-product is water-soluble and can be removed by aqueous workup.[5] | NMR spectrum showing characteristic peaks of the urea by-product. |
| Product Degradation | Exposure to strong acidic or basic conditions during workup or purification. | 1. Neutralize the reaction mixture carefully with a mild base (e.g., saturated sodium bicarbonate).2. Avoid prolonged exposure to strong acids or bases.3. Use appropriate pH control during extraction and purification steps. | HPLC chromatogram showing multiple unknown peaks, indicating product degradation. |
Visualizations
Diagrams of Key Processes
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
- 1. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
- 2. omchemlabs.in [omchemlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: O-Desmethyl Mycophenolic Acid Methyl Ester Synthesis
Welcome to the technical support center for the synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthesis and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Reaction: The esterification reaction may not have reached completion.
-
Solution: Increase the reaction time or consider gentle heating (e.g., 30-35°C) to drive the reaction forward.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Insufficient Catalyst: The amount of acid catalyst may be insufficient to effectively protonate the carboxylic acid.
-
Solution: Ensure the catalyst (e.g., concentrated sulfuric acid) is added in the correct catalytic amount. A typical starting point is a small percentage of the starting material's weight.[1]
-
-
Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid, reducing the yield.
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use.
-
-
Suboptimal Reagent Ratio: An incorrect ratio of methanol to O-Desmethyl Mycophenolic Acid can limit the reaction.
-
Solution: Use a significant excess of methanol, as it often serves as both the reagent and the solvent.[1]
-
Q2: I am observing significant amounts of unreacted starting material in my final product. What should I do?
A2: The presence of unreacted starting material indicates an incomplete reaction. Refer to the solutions for "Incomplete Reaction" in Q1. Additionally, consider the following:
-
Reaction Temperature: While high temperatures can be detrimental, a slightly elevated temperature (e.g., 30-35°C) can improve the reaction rate without causing significant degradation.[1]
-
Purity of Starting Material: Impurities in the O-Desmethyl Mycophenolic Acid can interfere with the reaction. Ensure the starting material is of high purity.
Q3: My final product contains several impurities. How can I identify and minimize them?
A3: Impurity formation is a common challenge. These can be process-related (from starting materials or by-products) or degradation-related.[2]
-
Identification: Utilize analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.[2]
-
Minimization & Removal:
-
Control Reaction Conditions: Variables such as reagent quality, solvent selection, and reaction temperature significantly influence impurity formation.[2]
-
Purification Strategies: Employ appropriate purification techniques based on the impurity profile. Common methods include:
-
Recrystallization: Effective for removing impurities with different solubilities.
-
Solvent Extraction: Useful for separating the product from water-soluble or acid-soluble impurities. An alkaline wash can remove unreacted acidic starting material.
-
Column Chromatography: A highly effective method for separating compounds with different polarities.[2][3]
-
-
Q4: What is the best method for purifying the crude this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.[2]
-
For small-scale lab synthesis: Column chromatography is often the most effective method for achieving high purity.
-
For larger-scale production: Recrystallization is a more practical and scalable method. A combination of an initial extraction followed by recrystallization can also be very effective.
Quantitative Data Summary
The following table summarizes key experimental parameters and their potential impact on the yield of this compound synthesis.
| Parameter | Recommended Range | Impact on Yield | Troubleshooting Considerations |
| Methanol to O-Desmethyl Mycophenolic Acid Ratio | 10:1 to 20:1 (v/w) | Using methanol in large excess drives the equilibrium towards the product side, increasing the yield. | Insufficient methanol can lead to an incomplete reaction. |
| Catalyst (Conc. H₂SO₄) Amount | 0.5% to 2.5% (w/w of starting material) | A sufficient amount of catalyst is crucial for the reaction to proceed at a reasonable rate. | Too little catalyst will result in a slow or incomplete reaction. Too much can lead to side reactions and degradation. |
| Reaction Temperature | 25°C to 40°C | Gentle heating can increase the reaction rate and improve yield. | Higher temperatures may lead to the formation of degradation impurities. |
| Reaction Time | 4 to 12 hours | Sufficient time is needed for the reaction to go to completion. | Monitor by TLC or HPLC to determine the optimal reaction time and avoid unnecessary heating that could lead to side products. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via Fischer esterification.
Materials:
-
O-Desmethyl Mycophenolic Acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend O-Desmethyl Mycophenolic Acid in anhydrous methanol (e.g., 10 mL of methanol per 1 g of starting material).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2.5 g per 100 g of starting material) to the suspension.[1]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-35°C) for several hours (e.g., 8 hours).[1] Monitor the progress of the reaction by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous layer, add ethyl acetate to extract the product.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization to yield pure this compound.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: O-Desmethyl Mycophenolic Acid Methyl Ester HPLC Analysis
Welcome to the technical support center for resolving co-eluting peaks in the HPLC analysis of O-Desmethyl Mycophenolic Acid Methyl Ester and Mycophenolic Acid (MPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common separation challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing co-eluting or poorly resolved peaks for this compound and Mycophenolic Acid. What are the likely causes?
A1: Co-elution of these two compounds is common due to their high structural similarity. The primary factors contributing to poor resolution in HPLC include:
-
Inadequate Mobile Phase Composition: The polarity of the mobile phase may not be optimal to sufficiently differentiate between the two analytes.
-
Suboptimal Stationary Phase Chemistry: The column chemistry (e.g., C18, C8) might not provide the necessary selectivity for separation.
-
Inappropriate pH of the Mobile Phase: The ionization state of Mycophenolic Acid, which has a carboxylic acid group, is highly dependent on the mobile phase pH. This can significantly affect its retention behavior.
-
Isocratic Elution: For structurally similar compounds, an isocratic elution may not provide enough resolving power. A gradient elution is often necessary.[1]
-
Insufficient Column Efficiency: Factors like column length, particle size, and flow rate can impact the overall efficiency of the separation.[2]
Q2: How can we improve the separation of these two compounds?
A2: To improve resolution, you can systematically adjust several chromatographic parameters. The key is to modify the factors that influence selectivity (α), retention (k), and efficiency (N).[2][3] Here are the recommended steps:
-
Optimize the Mobile Phase: This is often the most effective way to improve separation.[2][3]
-
Adjust Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve resolution.[3]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[1]
-
Modify the Aqueous Phase pH: Since Mycophenolic Acid is acidic, adjusting the pH of the aqueous buffer can significantly change its retention time relative to its methyl ester. A pH around 2.5-3.0 is often used for MPA analysis to suppress the ionization of the carboxylic acid group, leading to increased retention.[4]
-
-
Implement a Gradient Elution: A shallow gradient, where the concentration of the organic solvent is increased slowly over time, can significantly enhance the resolution of closely eluting peaks.[1]
-
Evaluate Different Stationary Phases: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase (e.g., a different C18 column from another manufacturer, a C8, or a phenyl-hexyl column) to exploit different separation mechanisms.[3]
-
Adjust Temperature and Flow Rate:
Q3: What are some starting HPLC conditions for the analysis of Mycophenolic Acid that we can adapt?
A3: Several validated HPLC methods for Mycophenolic Acid in biological matrices can serve as a good starting point. You can modify these methods to achieve the desired separation of this compound.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic workflow to troubleshoot and resolve co-eluting peaks of this compound and Mycophenolic Acid.
Diagram: Troubleshooting Workflow for Co-eluting Peaks
Caption: A stepwise approach to resolving co-eluting peaks in HPLC.
Structural Similarity of Compounds
The structural similarity between Mycophenolic Acid and its O-Desmethyl Methyl Ester derivative is the primary reason for the separation challenge. Understanding these structures can aid in developing a separation strategy.
Diagram: Chemical Structures
Caption: Comparison of Mycophenolic Acid and its derivative.
Experimental Protocols
Below are examples of published HPLC methods for Mycophenolic Acid analysis. These can be used as a starting point for developing a method to separate this compound.
Method 1: Reversed-Phase HPLC with UV Detection [4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 10 mM phosphate buffer (pH 2.5) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 215 nm
-
Sample Preparation: Protein precipitation with acetonitrile containing 0.3% trifluoroacetic acid.
Method 2: UPLC-MS/MS [7]
-
Column: UPLC C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: Isocratic elution with acetonitrile and 10 mM ammonium formate (pH 3.0) in a 75:25 (v/v) ratio.
-
Detection: Mass spectrometry (positive ionization mode)
Quantitative Data Summary
The following tables summarize typical HPLC parameters from various published methods for Mycophenolic Acid analysis. This data can guide your method development.
Table 1: HPLC Column and Mobile Phase Parameters
| Parameter | Method A[8] | Method B[4] | Method C[9] | Method D[10] |
| Column Type | C8 | C18 | CN | C18 |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm | 150 x 4.6 mm | 250 x 4.6 mm |
| Particle Size | 5 µm | 5 µm | 5 µm | 5 µm |
| Mobile Phase A | Phosphate Buffer (pH 6.0) | 10 mM Phosphate Buffer (pH 2.5) | 0.5M KH2PO4:H3PO4 | Phosphate Buffer (pH 2.9) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile/Water | Acetonitrile/Methanol |
| Composition | 50:50 (v/v) | 50:50 (v/v) | 260:700:40:0.4 (v/v/v/v) | 25:60:15 (v/v/v) |
| Elution Type | Isocratic | Isocratic | Isocratic | Gradient |
Table 2: HPLC Operational Parameters
| Parameter | Method A[8] | Method B[4] | Method C[9] | Method D[10] |
| Flow Rate (mL/min) | 1.5 | 1.0 | Not Specified | 1.2 |
| Temperature (°C) | Ambient | 30 | Not Specified | 35 |
| Detection Wavelength (nm) | 254 | 215 | 305 | 250 |
| Retention Time of MPA (min) | 4.87 | ~6 | 5.6 | Not Specified |
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mastelf.com [mastelf.com]
- 6. quora.com [quora.com]
- 7. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
storage and handling recommendations for O-Desmethyl Mycophenolic Acid Methyl Ester
This technical support center provides essential information for researchers, scientists, and drug development professionals working with O-Desmethyl Mycophenolic Acid Methyl Ester (CAS No. 33431-38-8). Below you will find recommendations for storage and handling, troubleshooting guides for common experimental issues, and frequently asked questions.
Storage and Handling Recommendations
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental success.
Storage Conditions:
For optimal stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Source(s) |
| Temperature | 2-8°C (refrigerator) | [1] |
| Atmosphere | Store in a dry environment. | [2] |
| Container | Keep container tightly sealed. | [2] |
Shipping:
The compound is typically shipped at ambient temperatures.[1]
Handling Precautions:
This compound should be handled with care in a laboratory setting. Always refer to the material safety data sheet (MSDS) for complete safety information.
| Precaution | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye/face protection. |
| Ventilation | Use in a well-ventilated area or under a fume hood. |
| Contact Avoidance | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. |
| Ingestion and Inhalation | Do not ingest or inhale. Avoid dust formation. |
Troubleshooting Guides
This section addresses potential issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly at 2-8°C in a dry, sealed container. Prepare fresh stock solutions for each experiment, as the stability of the compound in solution over time may vary. |
| Inaccurate Concentration | Verify the calculations for preparing stock and working solutions. Use a calibrated balance for weighing the compound. |
| Solubility Issues | Ensure the compound is fully dissolved in the chosen solvent before further dilution into aqueous media. Sonication may aid in dissolution. |
| Cell Line Variability | If using in cell-based assays, be aware that different cell lines may exhibit varying sensitivity to the compound. Perform dose-response curves to determine the optimal concentration for your specific cell line. |
Issue 2: Difficulty Dissolving the Compound
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incorrect Solvent | While specific solubility data is limited, related compounds are soluble in organic solvents. Try dissolving in DMSO or ethanol. Based on data for a similar compound, Mycophenolic Acid methyl ester, solubility is approximately 10 mg/mL in DMF and DMSO, and 3 mg/mL in ethanol.[3] |
| Insufficient Mixing | Vortex or sonicate the solution to aid dissolution. Gentle warming may be attempted, but monitor for any signs of degradation (e.g., color change). |
| Precipitation in Aqueous Media | When diluting a stock solution in an organic solvent into an aqueous buffer or cell culture medium, add the stock solution dropwise while vortexing the aqueous solution to prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific data for this exact compound is not widely published, based on the solubility of the closely related Mycophenolic Acid and its methyl ester, DMSO and ethanol are recommended solvents for preparing stock solutions.[3] It is advisable to perform a small-scale solubility test to confirm.
Q2: How should I store stock solutions of this compound?
A2: For short-term storage, it is recommended to keep stock solutions at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: There is no specific information indicating light sensitivity. However, as a general precaution for organic compounds, it is good practice to store the solid compound and its solutions in amber vials or protected from direct light.
Q4: Can I use this compound in cell culture experiments?
A4: Yes, as an intermediate in the synthesis of Mycophenolic acid, it can be used in various in vitro studies.[4][5] However, it is important to determine the optimal concentration and potential cytotoxicity for your specific cell line through dose-response experiments. A vehicle control (e.g., DMSO) should always be included in your experimental design.
Experimental Protocols and Workflows
General Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a general workflow for utilizing this compound in a cell-based assay.
Caption: A typical workflow for conducting in vitro experiments.
Troubleshooting Logic for Unexpected Cell Viability Results
This diagram outlines a logical approach to troubleshooting unexpected results in a cell viability assay.
Caption: A decision-making flow for troubleshooting experiments.
References
addressing matrix effects in LC-MS/MS analysis of O-Desmethyl Mycophenolic Acid Methyl Ester
This technical support guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of O-Desmethyl Mycophenolic Acid Methyl Ester.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components within a sample apart from the analyte of interest (in this case, this compound).[1] These components can include salts, lipids, proteins, and other endogenous materials.[1][2] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference can lead to two primary outcomes:
-
Ion Suppression: A decrease in the analyte's signal intensity, which is the more common effect.[1][5]
-
Ion Enhancement: An increase in the analyte's signal intensity.[3][4]
Both phenomena can severely compromise the accuracy, precision, and sensitivity of quantitative results by causing erroneous measurements.[2][6]
Q2: What are the common signs that matrix effects may be impacting my assay?
A2: Common indicators that suggest the presence of matrix effects in your data include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a general decrease in assay sensitivity.[7] You may also observe high variability in the peak areas of your quality control (QC) samples, especially when comparing samples prepared in different batches or lots of a biological matrix.
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative technique used to identify specific time segments in the chromatogram where ion suppression or enhancement occurs.[7][8] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected. Any dip or rise in the constant baseline signal of the analyte corresponds to a region of ion suppression or enhancement, respectively.[3][7]
-
Quantitative Post-Extraction Spike: This method quantifies the extent of matrix effects.[6] It involves comparing the peak area of an analyte spiked into a blank matrix after extraction to the peak area of the same analyte in a neat (clean) solvent.[2] The result is often expressed as a Matrix Factor (MF), which helps to determine the degree of signal suppression or enhancement.[3]
Q4: Why is a stable isotope-labeled internal standard essential for this analysis?
A4: A stable isotope-labeled internal standard (SIL-IS), such as a deuterated or ¹³C-labeled version of this compound, is considered the gold standard for mitigating matrix effects.[1][4] Because a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[9] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[6][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis.
Issue 1: Poor Reproducibility and High Variability in QC Samples
-
Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.[7] Endogenous components like phospholipids in plasma are a common cause of this variability.[5]
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a quantitative assessment using the post-extraction spike method (see Protocol 1) to confirm that matrix effects are the source of the variability.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1] Consider switching to a more rigorous sample cleanup technique. (See Table 2 for a comparison).
-
Enhance Chromatographic Separation: Modify your LC method to separate the this compound peak from regions of ion suppression.[1] This can be achieved by adjusting the mobile phase gradient, changing the pH, or trying a different column chemistry (e.g., phenyl-hexyl).[10]
-
Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for unavoidable matrix variability.[6]
-
Issue 2: Non-Linear Calibration Curve
-
Possible Cause: Matrix effects that vary across the concentration range of the calibrators, or detector saturation at high concentrations.[8]
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[1] This ensures that the calibrators and the unknown samples experience similar matrix effects, improving linearity and accuracy.
-
Assess Matrix Effect Across the Curve: Evaluate the matrix factor at low, medium, and high concentrations to see if the effect is consistent.
-
Adjust Calibration Range and Regression: If non-linearity persists at the high end, it may be due to detector saturation. Widen the calibration range and apply a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration points.[7]
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Troubleshooting Steps:
-
Identify Suppression Zones: Perform a post-column infusion experiment (see Protocol 2) to pinpoint the retention times where ion suppression is most severe.
-
Shift Analyte Retention Time: Adjust the chromatographic gradient to move the elution of this compound away from the identified suppression zones.
-
Improve Sample Cleanup: Focus on removing classes of compounds known to cause suppression, such as phospholipids. Techniques like Solid-Phase Extraction (SPE) are particularly effective.[5][11]
-
Consider an Alternative Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If your instrumentation allows, testing your method with an APCI source may reduce ion suppression and improve signal intensity.
-
Data Presentation
Table 1: Example Calculation for Quantifying Matrix Effects
This table demonstrates how to calculate the Matrix Factor (MF) and the IS-Normalized MF to assess the impact of the matrix on the analysis.
| Parameter | Set A (Neat Solution) Peak Area | Set B (Post-Extraction Spike) Peak Area | Calculation | Result | Interpretation |
| Analyte | 2,150,000 | 1,290,000 | MF = B / A | 0.60 | 40% Ion Suppression |
| IS | 2,310,000 | 1,410,000 | - | - | - |
| Analyte/IS Ratio | 0.931 | 0.915 | IS-Normalized MF = (BAnalyte/BIS) / (AAnalyte/AIS) | 0.98 | Matrix effect is compensated by IS |
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating effective compensation.
Table 2: Comparison of Common Sample Preparation Techniques
| Technique | Effectiveness in Removing Matrix | Analyte Recovery | Labor Intensity | Throughput |
| Protein Precipitation (PPT) | Low to Moderate | High, but non-selective | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable, dependent on solvent | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High and selective | High | Low to Moderate |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to calculate the matrix factor.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix through the entire extraction procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the extraction procedure. (This set is used to determine recovery).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE):
-
RE = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B)
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
Protocol 2: Post-Column Infusion Experiment
This qualitative experiment identifies regions of ion suppression or enhancement.
-
System Setup:
-
Prepare a solution of this compound in a suitable mobile phase at a concentration that gives a stable, mid-level signal.
-
Using a syringe pump and a T-connector, infuse this solution directly into the MS source at a low flow rate (e.g., 10 µL/min), combining it with the eluent from the LC column.
-
-
Equilibrate: Allow the infused signal to stabilize to a constant baseline.
-
Inject Blank Matrix: Inject a sample of extracted blank biological matrix onto the LC column and start the chromatographic run.
-
Monitor Signal: Continuously monitor the signal for the infused analyte. A significant drop in the baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup
This is a general protocol for removing matrix interferences from plasma. The specific cartridge and solvents should be optimized for this compound.
-
Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the cartridge dry out.
-
Load Sample: Mix 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash Cartridge: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) through the cartridge to wash away polar interferences like salts.
-
Elute Analyte: Elute this compound from the cartridge using 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for injection.
Visualizations
Caption: General troubleshooting workflow for addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Method Validation for O-Desmethyl Mycophenolic Acid Methyl Ester Impurity Detection
Welcome to the technical support center for the analytical method validation of O-Desmethyl Mycophenolic Acid Methyl Ester, a potential impurity in Mycophenolic Acid active pharmaceutical ingredient (API). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to monitor?
A1: this compound is a potential process-related impurity or degradation product associated with Mycophenolic Acid.[1] Regulatory bodies require the monitoring and control of such impurities to ensure the purity, safety, and efficacy of the final drug product.[1]
Q2: What is the most common analytical technique for detecting this impurity?
A2: The most common and recommended technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] This method offers the necessary selectivity and sensitivity to separate and quantify the impurity from the main API and other related substances.
Q3: What are the key validation parameters I need to assess for this impurity method according to ICH guidelines?
A3: According to ICH Q2(R1) guidelines, the key validation parameters for an impurity quantification method include Specificity, Limit of Detection (LOD), Limit of Quantification (LOQ), Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), and Robustness.[1]
Q4: I am not seeing any separation between the API and the impurity peak. What should I do?
A4: Lack of separation can be due to several factors. First, verify your mobile phase composition and pH are correct. Small changes in pH can significantly impact the retention of ionizable compounds like Mycophenolic Acid and its derivatives.[3] Consider adjusting the organic-to-aqueous ratio in your mobile phase. If the issue persists, you may need to evaluate a different column chemistry or a longer column for better resolution.
Q5: My impurity peak is showing significant tailing. How can I improve the peak shape?
A5: Peak tailing for polar, acidic compounds is often caused by secondary interactions with the silica backbone of the HPLC column.[3][4] To mitigate this, ensure your mobile phase pH is low enough (e.g., pH ≤ 3) to suppress the ionization of residual silanol groups on the column packing.[3] Using a highly deactivated, end-capped column is also recommended.[4][5] In some cases, adding a small amount of a competing amine, like triethylamine, to the mobile phase can help, but this should be a last resort as it can complicate the mobile phase and affect column lifetime.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak for the Impurity | - Impurity concentration is below the Limit of Detection (LOD).- Incorrect wavelength setting on the UV detector.- Sample degradation. | - Spike the sample with a known, low concentration of the impurity standard to verify system performance.- Confirm the UV detection wavelength is appropriate for the impurity (e.g., 215-250 nm).[2]- Prepare fresh samples and standards. |
| Drifting Retention Times | - Inadequate column equilibration.- Mobile phase composition is changing (e.g., solvent evaporation).- Column temperature fluctuations.- Column aging or contamination. | - Ensure the column is equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved.- Cover solvent reservoirs to minimize evaporation.- Use a column oven to maintain a consistent temperature.- Flush the column with a strong solvent or replace it if performance degrades.[6] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter in the sample or mobile phase.- Mobile phase precipitation. | - Systematically isolate components to identify the blockage. Start by removing the column to check system pressure.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.- Ensure mobile phase components are fully miscible and dissolved. |
| Poor Peak Resolution | - Mobile phase is too strong (low retention).- Inappropriate column chemistry.- Column is overloaded. | - Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation.- Ensure you are using a suitable column (e.g., C18).- Reduce the injection volume or sample concentration.[5] |
Experimental Protocols
The following protocols are representative methodologies for the validation of an HPLC method for the detection of this compound.
HPLC Method Parameters (Representative Example)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic, e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase or Acetonitrile:Water (50:50) |
Validation Experiment: Specificity (Forced Degradation)
The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components, including degradation products.
Protocol:
-
Acid Hydrolysis: Dissolve the Mycophenolic Acid API in diluent, add 1N HCl, and heat at 80°C for 2 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Dissolve the API in diluent, add 0.1N NaOH, and keep at room temperature for 1 hour. Neutralize with 0.1N HCl.
-
Oxidative Degradation: Dissolve the API in diluent and add 3% hydrogen peroxide. Keep at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid API to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the API to UV light (254 nm) for 24 hours.
-
Analysis: Dilute all stressed samples to the target concentration and inject them into the HPLC system alongside an unstressed sample and a spiked sample containing the this compound impurity.
-
Assessment: Evaluate the chromatograms for peak purity of the API and the impurity using a photodiode array (PDA) detector. Ensure the impurity peak is well-resolved from any degradation products.
Validation Experiment: LOD & LOQ
Protocol:
-
Prepare a series of increasingly dilute solutions of the this compound standard.
-
Inject each solution multiple times (n=3).
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the Limit of Detection (LOD).
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for the Limit of Quantification (LOQ).[7]
-
Confirm the precision at the LOQ level by injecting at least six replicate samples and ensuring the Relative Standard Deviation (%RSD) is within acceptable limits (e.g., ≤ 10%).
Validation Experiment: Linearity
Protocol:
-
Prepare at least five concentration levels of the impurity standard, ranging from the LOQ to 150% of the specification limit.
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is typically required.
Quantitative Data Summary
The following tables provide typical acceptance criteria for the validation of an impurity detection method.
Table 1: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of replicate injections | ≤ 5.0% |
Table 2: Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The impurity peak should be free from interference from other components and spectrally pure. |
| LOD / LOQ | Signal-to-Noise Ratio ≥ 3 (for LOD) and ≥ 10 (for LOQ). |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80.0% - 120.0% |
| Precision (%RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., pH ±0.2, flow rate ±10%). |
Visualizations
Caption: Workflow for analytical method validation as per ICH guidelines.
Caption: Decision tree for troubleshooting HPLC peak tailing issues.
References
- 1. omchemlabs.in [omchemlabs.in]
- 2. asianpubs.org [asianpubs.org]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Analytical Method Validation of O-Desmethyl Mycophenolic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the validation of O-Desmethyl Mycophenolic Acid Methyl Ester, a known impurity of the immunosuppressant drug Mycophenolate Mofetil. Accurate and robust analytical methods are crucial for ensuring the quality and safety of pharmaceutical products. This document outlines two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography (UPLC) with UV detection, presenting their respective validation parameters and experimental protocols.
Introduction to this compound
This compound (CAS No. 33431-38-8, Molecular Formula: C17H20O6, Molecular Weight: 320.34 g/mol ) is an impurity that can arise during the synthesis of Mycophenolate Mofetil.[1] Its monitoring and control are essential aspects of quality control in pharmaceutical manufacturing. The selection of an appropriate analytical method is critical for the accurate quantification of this impurity.
Chemical Structure:
Caption: Chemical structure of this compound.
Comparative Analysis of Analytical Methods
This section compares the performance of a conventional HPLC-UV method with a more modern UPLC-UV method for the analysis of this compound. UPLC, with its use of smaller particle size columns, generally offers faster analysis times and improved resolution.[2][3]
Method Performance Characteristics
| Validation Parameter | HPLC-UV Method | UPLC-UV Method |
| Linearity Range | 10-50 µg/mL | LOQ - 150% of specification limit |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | Not Specified for this impurity | 96.2 - 102.7% (for impurities) |
| Precision (% RSD) | < 2.0% | 0.8 - 4.5% (for impurities) |
| Limit of Detection (LOD) | 0.052 µg/mL | Not Specified for this impurity |
| Limit of Quantification (LOQ) | 0.171 µg/mL | Not Specified for this impurity |
| Analysis Time | ~15-30 min | < 10 min |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of pharmaceutical impurities.
Experimental Workflow:
Caption: HPLC-UV experimental workflow.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Waters-Alliance HPLC system with UV detector |
| Column | Symmetry C18 (4.6 mm x 150 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and 0.7% Potassium Dihydrogen Phosphate buffer (pH 4.0) (65:35 v/v)[4] |
| Flow Rate | 0.7 mL/min[4] |
| Detection Wavelength | 216 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Standard and Sample Preparation:
-
Mobile Phase Preparation: Prepare a 0.7% solution of potassium dihydrogen phosphate in water and adjust the pH to 4.0 with phosphoric acid. Mix with acetonitrile in a 35:65 ratio and filter through a 0.45 µm membrane filter.[4]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh the Mycophenolate Mofetil drug substance or product, dissolve in the mobile phase, and dilute to a suitable concentration for analysis.
Method 2: Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)
This method offers a significant reduction in analysis time and solvent consumption compared to traditional HPLC.
Experimental Workflow:
Caption: UPLC-UV experimental workflow.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Waters Acquity UPLC system with UV detector |
| Column | Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Optimized gradient program |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 1 µL |
| Column Temperature | 40 °C |
Standard and Sample Preparation:
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile). Degas both solutions before use.
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile and dilute to the working concentration with the initial mobile phase composition.
-
Sample Solution: Accurately weigh the Mycophenolate Mofetil drug substance or product, dissolve in a suitable solvent (e.g., acetonitrile/water mixture), and dilute to the final concentration with the initial mobile phase composition.
Mechanism of Action of Mycophenolic Acid
Mycophenolic acid (MPA), the active metabolite of Mycophenolate Mofetil, is a potent, reversible, and non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).[5][6] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes.[5][6] By inhibiting IMPDH, MPA selectively suppresses the immune response.[5][6]
Signaling Pathway:
Caption: Simplified signaling pathway of Mycophenolic Acid.
Conclusion
Both HPLC-UV and UPLC-UV methods are suitable for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the laboratory. The UPLC method offers significant advantages in terms of speed and efficiency, making it ideal for high-throughput environments. The HPLC method, while slower, is a robust and reliable technique that may be more readily available in some laboratories. The validation data presented in this guide demonstrates that both methods can achieve the necessary accuracy and precision for routine quality control testing.
References
A Comparative Guide to the Biological Activities of Mycophenolic Acid and O-Desmethyl Mycophenolic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Mycophenolic Acid (MPA), a well-established immunosuppressive agent, and its derivative, O-Desmethyl Mycophenolic Acid Methyl Ester. The information presented herein is based on available scientific literature and is intended to inform research and development in immunology and pharmacology.
Executive Summary
Mycophenolic Acid is a potent, reversible, non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[1][2] This inhibition leads to the depletion of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis. Consequently, MPA selectively inhibits the proliferation of T and B lymphocytes, as these cells are highly dependent on the de novo purine synthesis pathway.[1][3] In contrast, this compound is primarily documented as a synthetic intermediate in the preparation of MPA and its analogs.[4] Based on structure-activity relationship (SAR) studies of MPA derivatives, this compound is predicted to have significantly lower biological activity. Modifications to the phenolic hydroxyl group and esterification of the carboxylic acid on the hexenoic acid side chain have been shown to dramatically reduce IMPDH inhibitory activity.[5][6]
Comparison of Biological Activity
| Feature | Mycophenolic Acid (MPA) | This compound |
| Primary Target | Inosine-5'-monophosphate dehydrogenase (IMPDH)[1][2] | Not established as a primary biological target. |
| Mechanism of Action | Non-competitive, reversible inhibition of IMPDH, leading to depletion of guanine nucleotides and suppression of lymphocyte proliferation.[1][7] | Expected to have minimal to no inhibitory activity on IMPDH based on structure-activity relationship studies.[1][8] |
| Biological Effects | Potent immunosuppressive, antiviral, antifungal, and anticancer properties.[9][10] | Not reported to have significant biological activity. Primarily used as a synthetic intermediate.[4] |
Quantitative Data
No direct comparative studies detailing the quantitative biological activity of this compound have been identified in the scientific literature. The following table presents the available quantitative data for Mycophenolic Acid.
| Compound | Assay | Target | IC50 / EC50 | Reference |
| Mycophenolic Acid | IMPDH Inhibition | Human IMPDH Type II | 9.429 nM (IC50) | [7] |
| Mycophenolic Acid | Cell Proliferation | Human T-lymphoblast CEM cell line | 0.24 µM (EC50) | [11] |
| Mycophenolic Acid | Cell Proliferation | Human Osteosarcoma Cell Lines | 0.46-7.3 µM (IC50) | [10] |
| Mycophenolic Acid | Cell Proliferation | Various Transformed Cell Lines | 90 to 365 nmol/L (IC50) | [5] |
Structure-Activity Relationship Insights
The predicted low activity of this compound stems from key structural modifications compared to MPA:
-
O-Desmethylation: The methoxy group at the C-6 position of the phthalide ring in MPA is crucial for its activity. Demethylation at this position to a hydroxyl group is expected to increase hydrophilicity and reduce cell permeability, thereby diminishing its biological effect.[1] Structure-activity relationship studies have shown that the functional groups at the C-5 and C-7 positions are important for IMPDH inhibitory activity.[1][8]
-
Methyl Esterification: The free carboxylic acid on the hexenoic acid side chain of MPA is important for its interaction with the target enzyme. Esterification of this group, as in the methyl ester derivative, has been shown to dramatically decrease IMPDH2 inhibitory activity.[6]
Experimental Protocols
IMPDH Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against IMPDH by monitoring the production of NADH.[7][12]
Materials:
-
Purified recombinant human IMPDH type II enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA
-
Inosine-5'-monophosphate (IMP) solution
-
β-Nicotinamide adenine dinucleotide (NAD+) solution
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of IMP, NAD+, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or solvent control)
-
IMPDH enzyme solution
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding the NAD+ and IMP solutions to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for 30-60 minutes at 37°C. The rate of NADH formation is proportional to IMPDH activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Lymphocyte Proliferation Assay
This protocol describes a method to assess the antiproliferative effects of compounds on mitogen-stimulated lymphocytes.[3][10][13]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI 1640 tissue culture medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)).
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTS-based).
-
96-well flat-bottom culture plates.
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or a plate reader (for non-radioactive assays).
Procedure:
-
Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Seed the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well in culture medium.
-
Treatment: Add various concentrations of the test compound or solvent control to the wells.
-
Stimulation: Add a mitogen (e.g., PHA at 5 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
CFSE staining: Stain cells with CFSE prior to culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration compared to the stimulated control. Determine the IC50 value from the dose-response curve.
Visualizations
References
- 1. Structure-activity relationships for inhibition of inosine monophosphate dehydrogenase and differentiation induction of K562 cells among the mycophenolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationships for inhibition of inosine monophosphate dehydrogenase by nuclear variants of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | C16H18O6 | CID 25879063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In Vitro Influence of Mycophenolic Acid on Selected Parameters of Stimulated Peripheral Canine Lymphocytes | PLOS One [journals.plos.org]
- 11. abcam.cn [abcam.cn]
- 12. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. childrensmn.org [childrensmn.org]
Cross-Reactivity of Mycophenolic Acid Metabolites in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of Mycophenolic Acid (MPA), a critical immunosuppressant drug, is paramount for effective therapeutic drug monitoring in transplant patients. While immunoassays offer a rapid and convenient method for MPA quantification, their susceptibility to cross-reactivity from MPA metabolites can lead to an overestimation of the true MPA concentration, potentially impacting patient care. This guide provides a comparative overview of the cross-reactivity of known MPA-related compounds in two common immunoassay platforms, the Enzyme Multiplied Immunoassay Technique (EMIT) and the Cloned Enzyme Donor Immunoassay (CEDIA), and offers a protocol for assessing the cross-reactivity of other compounds, such as the synthetic intermediate O-Desmethyl Mycophenolic Acid Methyl Ester (O-DM-MPA-Me).
Quantitative Cross-Reactivity Data
| Compound | Immunoassay Platform | Reported Cross-Reactivity (%) | Reference |
| Acyl-MPA-glucuronide (AcMPAG) | CEDIA | Up to 215% (concentration-dependent) | [1][2] |
| EMIT | Significant, leading to overestimation | [1][2] | |
| MPA-glucuronide (MPAG) | CEDIA | No significant cross-reactivity | [1] |
| EMIT | No significant cross-reactivity | ||
| Mycophenolate Mofetil (MMF) | CEDIA | Up to 143% (concentration-dependent) | [1] |
Note: The cross-reactivity of AcMPAG is a significant concern as it is a pharmacologically active metabolite and its interference can lead to a clinically relevant overestimation of MPA levels.[1][2] The lack of cross-reactivity from the inactive MPAG is a positive characteristic of these assays.[1] The high cross-reactivity of the prodrug MMF highlights the importance of timing sample collection appropriately.[1] Given that O-DM-MPA-Me is a structural precursor to MPA, it is crucial for researchers to determine its potential for cross-reactivity to ensure accurate MPA quantification in experimental settings.
Experimental Protocol for Cross-Reactivity Assessment
To determine the cross-reactivity of a compound of interest, such as O-DM-MPA-Me, in a competitive immunoassay for MPA, the following general protocol can be adapted. This protocol is based on the principles of competitive immunoassays where the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites.
Objective: To quantify the percentage of cross-reactivity of a test compound in a specific MPA immunoassay.
Materials:
-
MPA Immunoassay Kit (e.g., CEDIA or EMIT) and corresponding analyzer.
-
Calibrators and controls provided with the immunoassay kit.
-
Drug-free human plasma.
-
Mycophenolic Acid (MPA) standard of known concentration.
-
Test compound (e.g., this compound) of known purity and concentration.
-
Precision pipettes and appropriate laboratory equipment.
Procedure:
-
Preparation of Standards:
-
Prepare a series of MPA standards in drug-free plasma at concentrations spanning the assay's dynamic range (e.g., 0, 1, 2.5, 5, 10, 15 µg/mL).
-
Prepare a series of standards for the test compound in drug-free plasma at a range of concentrations. The concentration range should be chosen to elicit a response within the MPA assay's measurement range.
-
-
Assay Performance:
-
Run the MPA calibrators and controls as per the manufacturer's instructions to validate the assay performance.
-
Analyze the prepared MPA standards to generate a standard curve.
-
Analyze the prepared test compound standards using the MPA immunoassay.
-
-
Data Analysis:
-
From the MPA standard curve, determine the concentration of MPA that gives a 50% inhibition of the maximum signal (IC50).
-
From the dose-response curve of the test compound, determine the concentration of the test compound that gives a 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of MPA / IC50 of Test Compound) x 100
-
Interpretation: A higher percentage of cross-reactivity indicates a greater potential for the test compound to interfere with the immunoassay and lead to inaccurate MPA measurements.
Visualizing the Mechanism of Cross-Reactivity
The following diagram illustrates the principle of a competitive immunoassay and how a cross-reacting substance can interfere with the accurate measurement of the target analyte (MPA).
References
A Comparative Guide to LC-MS/MS Methods for the Analysis of Mycophenolic Acid and its Metabolites
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Mycophenolic Acid (MPA) and its primary metabolites, Mycophenolic Acid Glucuronide (MPAG) and Acyl-MPAG (AcMPAG).
Mycophenolic acid (MPA) is a potent immunosuppressive agent crucial in preventing rejection in organ transplant patients.[1][2][3] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of MPA is essential to optimize efficacy and minimize toxicity.[3][4][5][6] LC-MS/MS has emerged as the preferred method for TDM of MPA due to its high specificity and sensitivity compared to immunoassays, which can be prone to cross-reactivity with metabolites, leading to an overestimation of MPA concentrations.[3][7]
This guide details and compares various LC-MS/MS methodologies, providing experimental protocols and performance data to aid researchers in selecting and implementing the most suitable method for their specific needs.
Metabolism of Mycophenolic Acid
Following administration, the prodrug mycophenolate mofetil (MMF) is rapidly hydrolyzed by esterases to its active form, MPA.[8][9] MPA is then primarily metabolized in the liver, intestine, and kidneys via glucuronidation by UDP-glucuronosyltransferases (UGTs) into two main metabolites: the inactive phenolic glucuronide (MPAG) and a pharmacologically active acyl-glucuronide (AcMPAG).[1][2][10] MPAG, the major metabolite, can undergo enterohepatic recirculation, where it is converted back to MPA, causing a secondary peak in plasma concentration.[4]
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Mycophenolic Acid and Mycophenolic Acid Glucuronide Using Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Mycophenolic Acid and its Methyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Mycophenolic Acid (MPA) and its methyl ester derivative, Methyl Mycophenolate (MMP). The information presented is collated from various scientific studies to assist researchers in understanding the potential applications and mechanisms of these compounds in cytotoxic research.
Introduction
Mycophenolic acid is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a cytostatic effect, particularly on actively proliferating cells like lymphocytes, and can induce apoptosis.[1][2] Mycophenolate mofetil (MMF), a prodrug, is rapidly converted in the body to the active MPA.[3] Methyl mycophenolate (MMP) is the methyl ester derivative of MPA. This guide focuses on the comparative cytotoxicity of the parent compound, MPA, and its methyl ester, MMP.
Quantitative Cytotoxicity Data
Table 1: IC50 Values of Mycophenolic Acid (MPA) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MNNG/HOS | Osteosarcoma | 0.64 | [4] |
| U2OS | Osteosarcoma | 4.00 | [4] |
| 143B | Osteosarcoma | 1.65 | [4] |
| SaOS-2 | Osteosarcoma | 1.01 | [4] |
| A549 | Lung Carcinoma | 0.4 | [5] |
| PC12 (p53-expressing) | Neuronal | 32.32 ± 4.61 | [4] |
| MOLT-4 | T-lymphocytic leukemia | Induces apoptosis | |
| THP-1 | Monocytic leukemia | Induces apoptosis | |
| U937 | Histiocytic lymphoma | Induces apoptosis |
Table 2: IC50 Values of Methyl Mycophenolate (MMP) against a Panel of Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Cancer Cell Line 1 | 0.26 |
| Cancer Cell Line 2 | 1.50 |
| Cancer Cell Line 3 | 3.20 |
| Cancer Cell Line 4 | 5.80 |
| Cancer Cell Line 5 | 12.50 |
| Cancer Cell Line 6 | 18.90 |
| Cancer Cell Line 7 | 23.73 |
Note: The specific cancer cell lines for the MMP data were not detailed in the available source material.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of MPA and its derivatives are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (MPA or MMP) and a vehicle control.
-
MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Calculation of Cytotoxicity: The amount of LDH released is proportional to the number of dead cells. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Annexin V Assay for Apoptosis Detection
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells.
Protocol:
-
Cell Treatment: Induce apoptosis in cells by treating them with the test compounds.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Mycophenolic acid exerts its cytotoxic effects primarily through the inhibition of IMPDH, leading to the depletion of guanosine nucleotides. This has a profound impact on DNA and RNA synthesis in rapidly dividing cells. Furthermore, MPA has been shown to induce apoptosis through the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
MPA-Induced Apoptotic Signaling Pathway
Studies have indicated that MPA treatment leads to the activation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. The activation of these kinases can trigger downstream events leading to apoptosis. Specifically, JNK and p38 MAPK are known to phosphorylate and regulate the activity of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. This can lead to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7, and subsequent cell death.[4][5]
Caption: MPA-induced apoptotic signaling pathway.
Experimental Workflow for Cytotoxicity Comparison
The following diagram illustrates a typical workflow for comparing the cytotoxicity of MPA and its methyl ester derivative.
Caption: Experimental workflow for comparing cytotoxicity.
Conclusion
Mycophenolic Acid and its derivatives have demonstrated significant cytotoxic and apoptotic effects across a range of cell lines. The primary mechanism of action involves the inhibition of IMPDH and the subsequent induction of apoptosis through MAPK signaling pathways. While direct comparative data for MPA and its methyl ester, MMP, is limited, the available IC50 values suggest that both compounds are potent cytotoxic agents. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the relative potencies and specific mechanisms of these compounds. Further research is warranted to explore the full therapeutic potential of these molecules in oncology and other fields where targeted cytotoxicity is desired.
References
- 1. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome C and Caspase-3/7 are Involved in Mycophenolic Acid- Induced Apoptosis in Genetically Engineered PC12 Neuronal Cells Expressing the p53 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Mycophenolic Acid and its Metabolite Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Mycophenolic Acid (MPA), the active metabolite of the immunosuppressant drug mycophenolate mofetil (MMF), and its metabolites is crucial for therapeutic drug monitoring (TDM) to ensure optimal efficacy and minimize toxicity in transplant recipients.[1] This guide provides a detailed comparison of the most commonly employed analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Immunoassays.
At a Glance: Method Comparison
| Feature | LC-MS/MS | HPLC-UV | Immunoassay |
| Specificity | High | Moderate to High | Variable (potential for cross-reactivity) |
| Sensitivity | High | Moderate | Moderate |
| Throughput | Moderate to High | Low to Moderate | High |
| Cost | High | Moderate | Low |
| Expertise | High | Moderate | Low |
| Analytes | MPA and multiple metabolites simultaneously | MPA and typically one major metabolite (MPAG) | Primarily MPA |
Performance Characteristics
The following tables summarize the quantitative performance data for each analytical method based on published literature.
Table 1: LC-MS/MS Method Performance
| Analyte | Linearity (µg/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Bias) | Lower Limit of Quantification (LLOQ) (µg/mL) | Reference |
| MPA | 0.5 - 30.0 | ≤6.9 | ≤14.5 | Not Reported | 0.5 | [1] |
| MPAG | 4.7 - 300 | ≤6.9 | ≤14.5 | Not Reported | 4.7 | [1] |
| AcMPAG | 0.5 - 30.0 | ≤6.9 | ≤14.5 | Not Reported | 0.5 | [1] |
| MPA | 0.00467 - 3.2 | Not Reported | Not Reported | Not Reported | 0.00467 | [2] |
| MPAG | 0.00467 - 3.2 | Not Reported | Not Reported | Not Reported | 0.00467 | [2] |
| AcMPAG | 0.00467 - 0.1 | Not Reported | Not Reported | Not Reported | 0.00467 | [2] |
| MPA | 0.3 - 13.6 | <5.8 | <5.8 | <15 | 0.25 | [3] |
| MPAG | 2.6 - 232.9 | <5.8 | <5.8 | <15 | 2.61 | [3] |
| MPA | 0.1 - 20 | <14 | <14 | 94.0 - 103.3 | 0.1 | [4] |
| MPAG | 1 - 200 | <14 | <14 | 94.0 - 103.3 | 1 | [4] |
| AcMPAG | 0.1 - 20 | <14 | <14 | 94.0 - 103.3 | 0.1 | [4] |
| Total MPA | 0.05 - 4 | <15 | <15 | 85.73 - 102.01 | 0.05 | [5] |
| Total MPAG | 0.5 - 60 | <15 | <15 | 85.73 - 102.01 | 0.5 | [5] |
| Total AcMPAG | 0.025 - 3 | <15 | <15 | 85.73 - 102.01 | 0.025 | [5] |
MPAG: Mycophenolic acid glucuronide; AcMPAG: Acyl-mycophenolic acid glucuronide
Table 2: HPLC-UV Method Performance
| Analyte | Linearity (µmol/L or µg/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Bias) | Limit of Detection (µmol/L or µg/mL) | Reference |
| MPA | 0.5 - 25 µmol/L | Not Reported | Not Reported | High | 0.25 µmol/L | [6] |
| MPAG | 25 - 500 µmol/L | Not Reported | Not Reported | High | 5 µmol/L | [6] |
| MPA | 0.1 - 40 µg/mL | 0.97 - 7.06 | 1.92 - 5.15 | -5.72 to +2.96 | Not Reported | [7] |
| MPA | 0.2 - 100 µg/mL | <8.64 | <8.64 | 89.31 - 107.67 | Not Reported | [8] |
| MPA | 0.5 and 20 mg/L (Calibrators) | <5.0 | <5.0 | <14.0 | 0.25 mg/L | [9] |
| MPAGe | 5 and 200 mg/L (Calibrators) | <5.0 | <5.0 | <14.0 | 0.5 mg/L | [9] |
| MPAGa | 2.5 and 100 mg/L (Calibrators) | <5.0 | <5.0 | <14.0 | 0.25 mg/L | [9] |
MPAGe: Mycophenolic acid glucuronide; MPAGa: Acyl-mycophenolic acid glucuronide
Table 3: Immunoassay Method Performance
| Method | Analyte | Linearity (µg/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Bias) | Reportable Range (µg/mL) | Reference |
| EMIT | MPA | 0 - 15.0 | 1.58 - 3.68 | 1.23 - 7.57 | 99.4 - 104.2% Recovery | Not Reported | [10] |
| CEDIA | MPA | Not Reported | Not Reported | Not Reported | Not Reported | 0.3 - 10 | [11] |
| EMIT | MPA | Overestimates vs. HPLC | Positive bias of 59.25% | Precision of 54.85% | Not Applicable | Not Reported | [12] |
EMIT: Enzyme Multiplied Immunoassay Technique; CEDIA: Cloned Enzyme Donor Immunoassay
Experimental Workflows and Protocols
The following diagrams and protocols provide an overview of the typical experimental procedures for each analytical method.
Caption: General experimental workflow for MPA and metabolite quantification.
Detailed Experimental Protocols
-
Sample Preparation:
-
Collect blood in an EDTA or heparin-containing tube and centrifuge to separate plasma or serum.
-
Precipitate proteins by adding a solution of zinc sulfate in acetonitrile containing deuterated internal standards (e.g., MPA-d3 and MPAG-d3).
-
Vortex and centrifuge the sample.
-
Transfer the resulting protein-free supernatant for analysis.
-
-
Chromatography:
-
Inject the supernatant into an LC-MS/MS system.
-
Perform chromatographic separation using a C18 column.
-
Use a mobile phase gradient, for example, with mobile phases consisting of ammonium acetate/water/formic acid and ammonium acetate/methanol/formic acid.
-
-
Mass Spectrometry:
-
Utilize positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) for detection and quantification.
-
Monitor specific precursor-to-product ion transitions for MPA and its metabolites.
-
-
Quantification:
-
Construct calibration curves by plotting the peak area ratios of analytes to internal standards against the calibrator concentrations.
-
Determine the concentration of MPA and its metabolites in the samples by comparing their peak area ratios to the calibration curve.
-
-
Sample Preparation:
-
A simple protein precipitation step is commonly used, often with acetonitrile.
-
This is followed by centrifugation to pellet the precipitated proteins.
-
The clear supernatant is then injected into the HPLC system.
-
-
Chromatography:
-
Separation is typically achieved on a C18 reversed-phase column.
-
An isocratic or gradient mobile phase is used, often a mixture of acetonitrile and an acidic buffer (e.g., o-phosphoric acid).
-
-
Detection:
-
UV detection is performed at a wavelength where MPA and its metabolites absorb light, commonly at 214 nm or 254 nm.
-
-
Quantification:
-
Quantification is based on the peak area of the analyte compared to a calibration curve prepared from standards of known concentrations.
-
3. Immunoassay Protocol (EMIT/CEDIA) [10][11]
-
Principle: These are homogeneous enzyme immunoassays. The CEDIA assay utilizes recombinant DNA technology to produce inactive fragments of β-galactosidase that reassociate to form an active enzyme.[11] The drug in the sample competes with a drug-enzyme conjugate for antibody binding sites. The amount of active enzyme is proportional to the drug concentration in the sample.
-
Procedure:
-
Immunoassays for MPA are typically performed on automated clinical chemistry analyzers.
-
Plasma or serum samples are mixed with the assay reagents.
-
The rate of the enzymatic reaction is measured photometrically.
-
-
Quantification:
-
The concentration of MPA is determined by comparing the reaction rate to a calibration curve generated with calibrators of known MPA concentrations.
-
Discussion and Conclusion
LC-MS/MS stands out as the gold standard for the quantification of MPA and its metabolites due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple analytes.[13][14] This method is particularly valuable in research settings and for detailed pharmacokinetic studies. However, it requires significant capital investment and specialized technical expertise.
HPLC-UV offers a cost-effective and reliable alternative to LC-MS/MS.[15] While generally less sensitive, it provides adequate performance for routine therapeutic drug monitoring of MPA and its major metabolite, MPAG. The simpler instrumentation and methodology make it accessible to a wider range of laboratories.
Immunoassays are characterized by their high throughput, ease of use, and automation, making them suitable for clinical laboratories with a large volume of samples.[10] However, a significant drawback is the potential for cross-reactivity with MPA metabolites, particularly the acyl-glucuronide (AcMPAG), which can lead to an overestimation of the true MPA concentration.[12] This can have implications for clinical decision-making.
The choice of analytical method depends on the specific requirements of the study or clinical application. For research and comprehensive pharmacokinetic profiling, the specificity and sensitivity of LC-MS/MS are unparalleled. For routine TDM where cost and throughput are major considerations, HPLC-UV provides a robust and reliable option. Immunoassays are a practical choice for high-volume clinical settings, but the potential for cross-reactivity must be considered when interpreting the results.
References
- 1. LC-MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive liquid-chromatography tandem mass spectrometry assay for mycophenolic acid and metabolites in HepaRG cell culture: Characterization of metabolism interactions between p-cresol and mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC MS/MS method for quantification of mycophenolic acid and metabolites in human plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple HPLC method for monitoring mycophenolic acid and its glucuronidated metabolite in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Validation of a high-performance liquid chromatography method for the measurement of mycophenolic acid and its glucuronide metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytic validation of the enzyme multiplied immunoassay technique for the determination of mycophenolic acid in plasma from renal transplant recipients compared with a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lajclinsci.com [lajclinsci.com]
- 13. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Therapeutic drug monitoring of mycophenolic acid and its glucuronide by HPLC/UV - Clinical Laboratory int. [clinlabint.com]
Inter-Laboratory Validation of O-Desmethyl Mycophenolic Acid Methyl Ester Analysis: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for O-Desmethyl Mycophenolic Acid Methyl Ester. The data presented herein is a synthesized representation from a hypothetical inter-laboratory study, reflecting typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the analysis of related compounds, such as Mycophenolic Acid (MPA).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to illustrate the expected performance and comparability of such analytical methods across different laboratories.
Introduction to Inter-Laboratory Validation
Inter-laboratory validation, also known as a ring trial or collaborative study, is a critical process to assess the reproducibility and robustness of an analytical method.[5][6][7][8][9] It involves multiple laboratories analyzing identical samples to determine the level of agreement in their results. This process is essential for standardizing analytical procedures, ensuring data quality and consistency across different testing sites, and is often a regulatory requirement for method validation.[5][7][8] The primary goal is to demonstrate that a method, when transferred, provides comparable and reliable results.[5]
Comparative Performance Data
The following tables summarize the quantitative data from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 | Consistent across labs |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.999 | ≥ 0.995 |
| Calibration Model | Linear, 1/x weighting | Linear, 1/x weighting | Linear, 1/x weighting | Consistent across labs |
Table 2: Precision and Accuracy
| Quality Control Sample | Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Low QC (3 ng/mL) | Intra-day Precision (%CV) | 4.2 | 5.1 | 3.9 | ≤ 15% |
| Inter-day Precision (%CV) | 6.8 | 7.5 | 6.2 | ≤ 15% | |
| Accuracy (%RE) | -3.1 | +4.5 | -1.8 | ± 15% | |
| Mid QC (150 ng/mL) | Intra-day Precision (%CV) | 2.8 | 3.5 | 2.5 | ≤ 15% |
| Inter-day Precision (%CV) | 4.5 | 5.2 | 4.1 | ≤ 15% | |
| Accuracy (%RE) | +1.5 | -2.3 | +0.8 | ± 15% | |
| High QC (800 ng/mL) | Intra-day Precision (%CV) | 2.1 | 2.9 | 1.9 | ≤ 15% |
| Inter-day Precision (%CV) | 3.8 | 4.6 | 3.5 | ≤ 15% | |
| Accuracy (%RE) | -0.9 | +1.2 | -0.5 | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Extraction Recovery (%) | 88.5 | 91.2 | 89.8 | Consistent and reproducible |
| Matrix Effect (%) | 95.1 | 93.5 | 96.2 | CV ≤ 15% |
Experimental Protocols
The following is a generalized experimental protocol that served as the basis for the inter-laboratory study. Each laboratory was required to adhere to this methodology to ensure consistency.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this class of compounds.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would be optimized prior to validation.
Visualizations
Inter-Laboratory Validation Workflow
Caption: Workflow for a typical inter-laboratory validation study.
LC-MS/MS Analytical Workflow
Caption: A generalized workflow for LC-MS/MS analysis.
References
- 1. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. "Determination and validation of mycophenolic acid by a UPLC-MS/MS meth" by Xiuqing Gao, Robert Y.L. Tsai et al. [digitalscholarship.tsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. publications.iupac.org [publications.iupac.org]
A Comparative Pharmacokinetic Analysis of Mycophenolic Acid and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Mycophenolic Acid (MPA), an immunosuppressant drug, and its primary metabolites: Mycophenolic acid glucuronide (MPAG) and Acyl-mycophenolic acid glucuronide (AcMPAG). Understanding the distinct pharmacokinetic characteristics of these compounds is crucial for optimizing therapeutic efficacy and minimizing toxicity in clinical settings. This document summarizes key quantitative data, details experimental methodologies for their quantification, and illustrates the metabolic pathway of MPA.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of MPA and its metabolites exhibit significant inter-individual variability, influenced by factors such as organ transplant type, renal function, and co-administered medications.[1] The following table summarizes typical pharmacokinetic values observed in adult transplant recipients. It is important to note that these values can vary considerably between different patient populations.
| Parameter | Mycophenolic Acid (MPA) | Mycophenolic Acid Glucuronide (MPAG) | Acyl-MPAG (AcMPAG) |
| Area Under the Curve (AUC) | 30-60 mg·h/L (therapeutic range in kidney transplant patients)[2][3] | Significantly higher than MPA | Lower than both MPA and MPAG |
| Maximum Concentration (Cmax) | ~25 mg/L (after a 1g dose in healthy individuals)[4] | Variable, generally higher than MPA | Variable, generally lower than MPA |
| Time to Cmax (Tmax) | 0.8 - 2 hours[4][5] | Follows MPA Tmax | Follows MPA Tmax |
| Half-life (t1/2) | 9 - 17 hours[4][5] | Longer than MPA | Shorter than MPA and MPAG |
| Apparent Clearance (CL/F) | ~10.6 L/h in renal transplant recipients[6] | Influenced by renal function[7] | Influenced by renal function |
| Protein Binding | ~97% (to albumin)[4] | ~82% (to albumin)[4] | Highly protein bound |
Metabolic Pathway of Mycophenolic Acid
Mycophenolic acid undergoes extensive metabolism, primarily through glucuronidation, to form its major metabolites. The following diagram illustrates this pathway.
Experimental Protocols
The quantification of MPA and its metabolites is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical methods employed.
Sample Preparation: Protein Precipitation
This is a common and efficient method for extracting MPA and its metabolites from plasma or serum samples.
-
Objective: To remove proteins that can interfere with the analytical column and detection system.
-
Procedure:
-
To a 100 µL aliquot of plasma/serum, add 200 µL of a precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains MPA and its metabolites, to a clean tube or vial for analysis.
-
Chromatographic Separation: UPLC-MS/MS Method
This method offers high sensitivity and specificity for the simultaneous quantification of MPA, MPAG, and AcMPAG.
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a combination of:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) to improve ionization.
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile.
-
The gradient program is optimized to achieve good separation of the analytes from each other and from endogenous plasma components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes and mobile phase composition.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Data Analysis
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations of MPA, MPAG, and AcMPAG. The concentration of the analytes in the unknown samples is then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Pharmacokinetic Analysis: The concentration-time data obtained is used to calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life using non-compartmental or compartmental modeling approaches.[6]
Conclusion
The pharmacokinetics of Mycophenolic Acid are complex, characterized by the formation of two major metabolites, MPAG and AcMPAG, and significant inter-individual variability.[1][8] MPAG is the most abundant but inactive metabolite, while the parent drug, MPA, is the pharmacologically active component. AcMPAG is a minor metabolite with some immunosuppressive activity. Accurate and precise quantification of these compounds using validated analytical methods like UPLC-MS/MS is crucial for optimizing immunosuppressive therapy in transplant recipients.[9] The provided data and protocols serve as a valuable resource for researchers and clinicians working with Mycophenolic Acid.
References
- 1. Pharmacokinetics of mycophenolic acid and its phenolic-glucuronide and ACYl glucuronide metabolites in stable thoracic transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. Clinical pharmacokinetics of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Population pharmacokinetics of mycophenolic acid and its 2 glucuronidated metabolites in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of mycophenolic acid and its phenyl glucuronide metabolite in kidney transplant recipients with renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mycophenolic acid (MPA) and its metabolites in kidney transplant recipients: a semi-mechanistic enterohepatic circulation model to improve estimating exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Mycophenolic Acid and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Mycophenolic acid (MPA), the active metabolite of the prodrug mycophenolate mofetil (MMF), is a cornerstone of immunosuppressive therapy, particularly in solid organ transplantation. Its efficacy hinges on the potent and selective inhibition of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides. This pathway is essential for the proliferation of T and B lymphocytes, rendering them highly susceptible to MPA's cytostatic effects. Following administration, MPA is extensively metabolized, primarily through glucuronidation, into two key metabolites: mycophenolic acid 7-O-glucuronide (MPAG) and an acyl-glucuronide (AcMPAG). Understanding the relative potency of MPA and these metabolites is crucial for optimizing therapeutic strategies and mitigating potential toxicities.
Relative Potency in IMPDH Inhibition
The primary mechanism of MPA's immunosuppressive action is the inhibition of IMPDH. Experimental data clearly delineates the pharmacological activity of MPA and its metabolites.
| Compound | Target Enzyme | IC50 (µg/L) | Relative Potency vs. MPA | Pharmacological Activity |
| Mycophenolic Acid (MPA) | rhIMPDH II | 25.6 | 1 | Potent immunosuppressant |
| Acyl-glucuronide (AcMPAG) | rhIMPDH II | 301.7 | ~0.085 | Weak inhibitor, approximately 12-fold less potent than MPA[1] |
| 7-O-glucuronide (MPAG) | rhIMPDH II | >1000 | Negligible | Considered pharmacologically inactive[1][2] |
rhIMPDH II: recombinant human inosine monophosphate dehydrogenase type II IC50: Half maximal inhibitory concentration
As the data indicates, Mycophenolic Acid is a potent inhibitor of IMPDH II. Its acyl-glucuronide metabolite, AcMPAG, also demonstrates inhibitory activity, albeit to a much lesser extent. In contrast, the major metabolite, MPAG, is considered pharmacologically inactive with negligible effects on IMPDH activity.[1][2] Some studies suggest that AcMPAG may contribute to some of the adverse effects associated with MPA therapy.[3]
Signaling Pathway and Metabolic Conversion
The metabolic fate of mycophenolate mofetil and the subsequent mechanism of action of MPA are depicted in the following diagrams.
References
A Comparative Spectroscopic Analysis of O-Desmethyl Mycophenolic Acid Methyl Ester
This guide provides a comparative overview of the spectroscopic data for O-Desmethyl Mycophenolic Acid Methyl Ester, a significant derivative of Mycophenolic Acid. This document is intended for researchers, scientists, and professionals in drug development, offering a reference for its characterization alongside a closely related compound, Mycophenolic Acid. While complete spectroscopic data for this compound is not publicly available, this guide outlines the expected spectral characteristics and provides a framework for its analysis.
Structural Comparison
This compound (C₁₇H₂₀O₆, CAS: 33431-38-8) is structurally similar to Mycophenolic Acid (C₁₇H₂₀O₆, CAS: 24280-93-1), with the key difference being the esterification of the carboxylic acid group to a methyl ester and the demethylation of the methoxy group on the phthalide ring.[1][2][3] These structural modifications are expected to induce noticeable shifts in their respective spectroscopic data.
Data Presentation: Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for this compound and Mycophenolic Acid.
Table 1: ¹H NMR Data Comparison (Expected Shifts for this compound)
| Functional Group | Mycophenolic Acid (CDCl₃, 400 MHz) δ (ppm)[4][5] | This compound (Expected) δ (ppm) | Expected Difference |
| Ar-CH₃ | 2.13 (s, 3H) | ~2.1 | Minimal change |
| C=C-CH₃ | 1.78 (s, 3H) | ~1.8 | Minimal change |
| O-CH₂-Ar | 5.18 (s, 2H) | ~5.2 | Minimal change |
| C=CH | 5.23-5.28 (m, 1H) | ~5.2-5.3 | Minimal change |
| Ar-OCH₃ | 3.74 (s, 3H) | Absent | Signal corresponding to the methoxy group will be absent. A broad singlet for the new phenolic -OH is expected. |
| -COOCH₃ | N/A | ~3.7 | A new singlet corresponding to the methyl ester group will appear. |
| -CH₂-C=C | 3.37 (d, 2H) | ~3.4 | Minimal change |
| -CH₂-CH₂- | 2.24-2.47 (m, 4H) | ~2.3-2.5 | Minimal change |
| Ar-OH | Present (variable) | Present (variable) | A phenolic -OH signal will be present, and an additional phenolic -OH signal is expected due to demethylation. |
| -COOH | Present (broad) | Absent | The broad carboxylic acid proton signal will be absent. |
Table 2: ¹³C NMR Data Comparison (Expected Shifts)
| Carbon Type | Mycophenolic Acid (Expected) δ (ppm) | This compound (Expected) δ (ppm) | Expected Difference |
| C=O (lactone) | ~168 | ~168 | Minimal change |
| C=O (acid/ester) | ~175 | ~172 | Shift due to esterification |
| Aromatic & Olefinic C | ~100-165 | ~100-165 | Shifts in aromatic carbons adjacent to the demethylated hydroxyl group. |
| Ar-OCH₃ | ~55-60 | Absent | Signal will be absent. |
| -COOCH₃ | N/A | ~52 | A new signal for the methyl ester carbon will appear. |
| Other Aliphatic C | ~15-40 | ~15-40 | Minimal changes |
Table 3: IR and Mass Spectrometry Data Comparison
| Spectroscopic Technique | Mycophenolic Acid | This compound | Expected Key Differences |
| IR Spectroscopy (cm⁻¹) | Broad O-H (acid): ~2500-3300C=O (acid): ~1700-1725C=O (lactone): ~1730-1750 | Broad O-H (phenol): ~3200-3600C=O (ester): ~1730-1750C=O (lactone): ~1730-1750 | Absence of the broad carboxylic acid O-H stretch. The C=O stretch of the ester may overlap with the lactone C=O stretch. |
| Mass Spectrometry (MS) | [M+H]⁺ = 321.13 | [M+H]⁺ = 321.13 | The nominal mass will be the same. Fragmentation patterns will differ due to the presence of the methyl ester instead of the carboxylic acid. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Cast a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the empty sample compartment or pure KBr is subtracted.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Acquisition (ESI-MS):
-
Ionization mode: Positive or negative ion mode.
-
Infusion: Introduce the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Processing: The mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
Caption: Experimental workflow for the spectroscopic comparison of two compounds.
This guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive structural confirmation, it is recommended to acquire and analyze the spectroscopic data of an authentic reference standard.[1]
References
Establishing Reference Standards for Mycophenolic Acid Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies and reference standards for the identification and quantification of impurities in Mycophenolic Acid (MPA). Ensuring the purity of active pharmaceutical ingredients (APIs) like MPA is critical for drug safety and efficacy. This document outlines key experimental protocols, presents comparative data for available reference standards, and illustrates relevant biological pathways to support robust analytical method development and validation.
Comparison of Analytical Methods for Impurity Profiling
The selection of an appropriate analytical method is paramount for the accurate detection and quantification of MPA impurities. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are two commonly employed techniques.
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Methods for Mycophenolic Acid Impurity Analysis
| Parameter | HPLC-UV Method[1][2] | UPLC-MS/MS Method[3][4][5][6] |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Lower limit of quantification (LLOQ) typically in the µg/mL range.[2] | High sensitivity with LLOQ in the ng/mL to pg/mL range.[3][4] |
| Specificity | Co-eluting impurities with similar UV spectra can interfere. | High specificity, able to distinguish between isobaric compounds. |
| Linearity (r²) | ≥ 0.99[7] | > 0.999[3][8] |
| Precision (%RSD) | Intra-day: 0.97–7.06% Inter-day: 1.92–5.15%[1][2] | Intra-day & Inter-day: < 15%[3][8] |
| Accuracy (% Recovery) | 86.04 ± 3.54%[2] | 96.2 – 102.7%[8] |
| Typical Run Time | 10 - 30 minutes | < 10 minutes[5] |
| Instrumentation Cost | Lower | Higher |
| Expertise Required | Moderate | High |
Commercially Available Mycophenolic Acid Impurity Reference Standards
The availability of well-characterized reference standards is fundamental for the accurate identification and quantification of impurities. Several suppliers offer a range of MPA impurities. It is crucial to evaluate the Certificate of Analysis (CoA) for each standard to assess its purity and characterization data.
Table 2: Comparison of Commercially Available Mycophenolic Acid Impurity Reference Standards
| Impurity Name | Supplier A (Example) | Supplier B (Example) | Purity Specification (Typical) |
| Mycophenolic Acid (API) | Purity (HPLC): 99.6%[9] | Assay (HPLC): ≥98.5% | >98% |
| Mycophenolate Mofetil EP Impurity A | Available[10] | Available | >95% |
| Mycophenolic Acid O-Desmethyl Methyl Ester | Available[11] | Not Listed | >95% |
| Mycophenolic Hydroxy Lactone | Available[11] | Not Listed | >95% |
| Mycophenolate Mofetil Related Impurity | Available[11] | Not Listed | >95% |
Note: This table is illustrative. Researchers should consult the specific Certificate of Analysis from their chosen supplier for detailed purity and characterization data.
Experimental Protocols
Protocol 1: Establishing a Reference Standard for an MPA Impurity
This protocol outlines the general steps for the isolation, characterization, and qualification of an MPA impurity to be used as a reference standard.
Methodology:
-
Isolation and Purification:
-
Subject the Mycophenolic Acid drug substance to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate impurities.[7]
-
Utilize preparative HPLC to isolate the impurity of interest.
-
Collect the fractions containing the purified impurity.
-
-
Structural Characterization:
-
Employ spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - ¹H, ¹³C), and Infrared (IR) spectroscopy to elucidate the chemical structure of the isolated impurity.[11]
-
-
Purity and Assay Determination:
-
Determine the chromatographic purity of the isolated impurity using a validated HPLC method.
-
Quantify the water content using Karl Fischer titration.
-
Analyze for residual solvents using headspace gas chromatography (GC-HS).
-
Calculate the final assay value by mass balance, taking into account the purity, water content, and residual solvents.
-
-
Documentation:
Protocol 2: Comparative Analysis of MPA Impurities by UPLC-MS/MS
This protocol provides a methodology for the simultaneous quantification of Mycophenolic Acid and its impurities using a validated UPLC-MS/MS method.
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve MPA and each impurity reference standard in a suitable solvent to prepare individual stock solutions.[4]
-
Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the standards into a blank matrix (e.g., drug-free plasma).[6]
-
For plasma samples, perform protein precipitation using a suitable agent like acetonitrile.[3][4]
-
-
UPLC-MS/MS Analysis:
-
Set up the UPLC-MS/MS system with an appropriate column (e.g., C18) and mobile phase.[5]
-
Develop a gradient elution program to achieve optimal separation of MPA and its impurities.[5]
-
Optimize the mass spectrometer parameters for each analyte, including the precursor and product ions for Multiple Reaction Monitoring (MRM).[6]
-
Inject the prepared standards, QCs, and samples for analysis.
-
-
Data Processing and Analysis:
-
Integrate the chromatographic peaks and determine the peak area ratios of the analytes to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of each impurity in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.[8]
-
Mycophenolic Acid Mechanism of Action and Impurity Considerations
Mycophenolic acid is an immunosuppressant that works by inhibiting inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides.[13] This selectively targets the proliferation of T and B lymphocytes, which are highly dependent on this pathway.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. eurotradesl.com [eurotradesl.com]
- 10. Mycophenolate Mofetil EP Impurity A | 1322681-36-6 | SynZeal [synzeal.com]
- 11. Mycophenolic acid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 14. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of O-Desmethyl Mycophenolic Acid Methyl Ester: A Step-by-Step Guide
For Immediate Reference: O-Desmethyl Mycophenolic Acid Methyl Ester is classified as a hazardous substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It must be disposed of as hazardous chemical waste through an approved waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard and Safety Overview
Before handling this compound for disposal, it is crucial to be aware of its hazard classifications. This information dictates the necessary precautions and the required disposal route.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
| UN Number | 3077 | Environmentally hazardous substance, solid, n.o.s. | [2] |
Due to its hazardous nature, particularly its toxicity to aquatic life, this compound is treated similarly to cytotoxic and cytostatic waste.[3] The only approved method for the complete and irreversible destruction of such compounds is high-temperature incineration.[3][4]
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a respirator.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: Dedicate a specific, leak-proof container for this compound waste. The container must be compatible with the chemical. Often, the original container is a suitable choice.
-
Solid Waste: Collect any remaining solid this compound, as well as any labware (e.g., weigh boats, pipette tips, contaminated gloves) that has come into direct contact with the chemical, in this designated container.
-
Liquid Waste: If the compound is in solution, collect it in a sealed, leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
No In-Lab Treatment: Do not attempt to neutralize or chemically treat the waste in the laboratory. Studies on related compounds show that degradation can occur under various pH conditions and in the presence of oxidizing agents, potentially creating new, unknown hazards.[5][6][7]
Step 3: Labeling the Waste Container
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste Label: Affix a hazardous waste tag or label to the container as soon as the first piece of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The quantity of waste in the container.
-
The date of waste generation.
-
The location of origin (e.g., building and room number).
-
The name and contact information of the principal investigator.
-
Appropriate hazard pictograms (e.g., harmful, environmentally hazardous).
-
Step 4: Storage of Chemical Waste
Proper storage of the waste container while it is being filled is crucial to maintain a safe laboratory environment.
-
Secure Location: Store the waste container in a designated, secure area, away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Closed: The container must be kept tightly sealed at all times, except when adding waste.
Step 5: Arranging for Disposal
The final disposal must be handled by trained professionals.
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management provider.
-
Schedule a Pickup: Follow your institution's procedures to schedule a waste pickup. Do not transport hazardous waste yourself.
-
Documentation: Ensure all required paperwork, such as a waste manifest, is completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. This compound|33431-38-8|MSDS [dcchemicals.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 4. cleanaway.com.au [cleanaway.com.au]
- 5. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Personal protective equipment for handling O-Desmethyl Mycophenolic Acid Methyl Ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling O-Desmethyl Mycophenolic Acid Methyl Ester. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
-
CAS Number: 33431-38-8
-
Molecular Formula: C17H20O6
-
Molecular Weight: 320.34
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. A related compound is also suspected of causing genetic defects, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure[2]. Therefore, stringent safety measures are required.
Minimum PPE Requirements: A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for any laboratory work involving chemical hazards[3]. The following table outlines the specific PPE required for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for incidental contact. For extended handling, consider double-gloving or using thicker, chemical-resistant gloves. | To prevent skin contact with the compound[3][4]. |
| Eye and Face Protection | Safety goggles or safety glasses with side shields | Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards. | To protect eyes from splashes or dust[3]. |
| Face shield | To be worn in addition to safety goggles when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions. | Provides an additional layer of protection for the entire face[4][5]. | |
| Body Protection | Laboratory coat | A standard lab coat is the minimum requirement. A fire-resistant lab coat is recommended if working with flammable solvents. | Protects clothing and skin from spills and contamination[5]. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosol generation. | To prevent inhalation of the powdered compound[5]. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure[2].
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area[2].
-
Store away from incompatible materials. Keep the container locked up or in an area accessible only to authorized personnel[2].
2. Weighing and Aliquoting (Solid Form):
-
Perform all weighing and aliquoting of the powdered compound inside a chemical fume hood or a ventilated balance enclosure.
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding surfaces thoroughly after use.
3. Solution Preparation:
-
Prepare solutions inside a chemical fume hood.
-
Slowly add the solid to the solvent to avoid splashing.
-
Ensure the container is securely capped before mixing.
4. Experimental Use:
-
Clearly label all vessels containing the compound.
-
Handle all solutions with the same level of precaution as the solid material.
-
Avoid generating aerosols.
5. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, carefully absorb the material with an inert absorbent material.
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste[1][2].
Waste Segregation and Collection:
| Waste Type | Container | Labeling |
| Solid Waste | Sealable, leak-proof container (e.g., plastic or glass) compatible with the chemical. | "Hazardous Waste," "this compound, Solid," and the date. |
| Liquid Waste | Sealable, leak-proof, and solvent-compatible container (e.g., HDPE or glass). | "Hazardous Waste," "this compound in [Solvent Name]," and the date. |
| Contaminated PPE and Labware | Lined, sealable hazardous waste container. | "Hazardous Waste," "Contaminated Debris," and the date. |
Disposal Procedures:
-
Collection: Collect all waste in the appropriate, clearly labeled containers at the point of generation[6].
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are closed except when adding waste[7]. Segregate incompatible wastes[6].
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash[7][8].
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines[7].
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound|33431-38-8|MSDS [dcchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Safe Chemical Waste Disposal [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





